N-[3-(trifluoromethyl)phenyl]benzamide
Description
The exact mass of the compound N-[3-(trifluoromethyl)phenyl]benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131581. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[3-(trifluoromethyl)phenyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(trifluoromethyl)phenyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)11-7-4-8-12(9-11)18-13(19)10-5-2-1-3-6-10/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEVOBUFCUKOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941073 | |
| Record name | N-[3-(Trifluoromethyl)phenyl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1939-24-8 | |
| Record name | 1939-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[3-(Trifluoromethyl)phenyl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-(TRIFLUOROMETHYL)BENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-[3-(trifluoromethyl)phenyl]benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-[3-(trifluoromethyl)phenyl]benzamide, a compound of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this benzamide derivative a valuable scaffold for further molecular exploration. This document details a robust synthesis protocol based on the Schotten-Baumann reaction, outlines the underlying mechanistic principles, and provides a thorough guide to the analytical techniques required for its structural elucidation and purity assessment.
Introduction: The Significance of Trifluoromethylated Benzamides in Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl (-CF3) groups into pharmacologically active molecules is a cornerstone of modern drug design. The unique electronic properties of the -CF3 group, including its high electronegativity and steric demand, can lead to significant improvements in a drug candidate's profile. These enhancements often manifest as increased metabolic stability by blocking sites of oxidative metabolism, enhanced membrane permeability due to increased lipophilicity, and improved binding selectivity to target proteins.
The benzamide moiety is a prevalent structural motif in a wide array of pharmaceuticals, valued for its ability to participate in hydrogen bonding and its rigid, planar structure that can orient other functional groups. The combination of a trifluoromethyl group and a benzamide scaffold in N-[3-(trifluoromethyl)phenyl]benzamide presents a molecule with a high potential for biological activity, making its efficient synthesis and thorough characterization a critical endeavor for researchers in the field.
Synthesis of N-[3-(trifluoromethyl)phenyl]benzamide via the Schotten-Baumann Reaction
The synthesis of N-[3-(trifluoromethyl)phenyl]benzamide is effectively achieved through the Schotten-Baumann reaction, a classic and reliable method for the formation of amides from amines and acyl chlorides. This reaction is typically performed in a two-phase system with an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-(trifluoromethyl)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The sodium hydroxide in the aqueous phase serves to neutralize the liberated hydrochloric acid, preventing the protonation of the starting amine and thereby ensuring its availability to react.
Caption: Mechanism of the Schotten-Baumann Reaction.
Experimental Protocol
This protocol is adapted from established procedures for the Schotten-Baumann reaction of anilines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-(Trifluoromethyl)aniline | 161.13 | 1.61 g (1.2 mL) | 10 |
| Benzoyl Chloride | 140.57 | 1.41 g (1.17 mL) | 10 |
| Sodium Hydroxide | 40.00 | 0.80 g | 20 |
| Dichloromethane (DCM) | - | 20 mL | - |
| Deionized Water | - | 40 mL | - |
Procedure:
-
Preparation of the Amine Solution: In a 100 mL Erlenmeyer flask, dissolve 1.61 g (10 mmol) of 3-(trifluoromethyl)aniline in 20 mL of dichloromethane.
-
Preparation of the Aqueous Base: In a separate beaker, dissolve 0.80 g (20 mmol) of sodium hydroxide in 20 mL of deionized water and allow the solution to cool to room temperature.
-
Reaction Setup: Place the flask containing the amine solution in an ice bath on a magnetic stirrer.
-
Addition of Benzoyl Chloride: Slowly add 1.41 g (10 mmol) of benzoyl chloride to the stirred amine solution.
-
Addition of Base: Add the sodium hydroxide solution dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1 hour. The formation of a white precipitate should be observed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of 5% HCl, 20 mL of 5% NaHCO₃, and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure N-[3-(trifluoromethyl)phenyl]benzamide as a white solid.
-
Safety Precautions:
-
Benzoyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
3-(Trifluoromethyl)aniline is toxic and an irritant. Avoid inhalation and skin contact.[2][3]
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care and appropriate PPE.[4][5]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
Characterization of N-[3-(trifluoromethyl)phenyl]benzamide
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number and chemical environment of the protons in the molecule.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.40 - 7.60 | m | 3H | Aromatic protons (benzoyl group) |
| ~ 7.65 - 7.85 | m | 4H | Aromatic protons (trifluoromethylphenyl group) |
| ~ 7.90 | s | 1H | Amide N-H |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 167 | C=O (amide carbonyl) |
| ~ 122 - 140 | Aromatic carbons |
| ~ 123 (q, ¹JCF ≈ 272 Hz) | -CF₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3300 | N-H stretch | Amide |
| ~ 3060 | C-H stretch | Aromatic |
| ~ 1660 | C=O stretch (Amide I) | Amide |
| ~ 1530 | N-H bend (Amide II) | Amide |
| ~ 1320 | C-F stretch | Trifluoromethyl |
| ~ 1120 - 1160 | C-F stretch | Trifluoromethyl |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₄H₁₀F₃NO), which is approximately 265.23 g/mol .
-
Major Fragmentation Peaks:
-
m/z 105: [C₆H₅CO]⁺ (benzoyl cation), a very common and stable fragment.
-
m/z 77: [C₆H₅]⁺ (phenyl cation), from the loss of CO from the benzoyl cation.
-
m/z 160: [HNC₆H₄CF₃]⁺, from cleavage of the amide bond.
-
m/z 145: [C₆H₄CF₃]⁺, from the loss of the amino group.
-
Overall Workflow
The following diagram illustrates the complete workflow from synthesis to characterization.
Caption: Overall experimental workflow.
Conclusion
This guide provides a detailed and practical framework for the synthesis and characterization of N-[3-(trifluoromethyl)phenyl]benzamide. By following the outlined procedures, researchers can reliably produce and verify this important chemical entity. The principles and techniques described herein are foundational and can be adapted for the synthesis and analysis of other related benzamide derivatives, thereby supporting the broader goals of medicinal chemistry and drug discovery.
References
-
New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Sodium Hydroxide. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
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"N-[3-(trifluoromethyl)phenyl]benzamide chemical properties"
An In-depth Technical Guide to the Chemical Properties of N-[3-(trifluoromethyl)phenyl]benzamide
Introduction
This guide provides a comprehensive technical overview of N-[3-(trifluoromethyl)phenyl]benzamide, a molecule of significant interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, spectroscopic profile, and its role as a valuable scaffold in modern pharmacology.
Overview of the Benzamide Scaffold in Medicinal Chemistry
The benzamide functional group is a cornerstone in the design of therapeutic agents. Its structural rigidity, capacity for hydrogen bonding, and synthetic accessibility make it a privileged scaffold in numerous approved drugs and clinical candidates.[1] The amide linkage is a bioisostere for the peptide bond, allowing benzamide derivatives to interact with a wide array of biological targets, including enzymes and receptors.[1]
Significance of the 3-(Trifluoromethyl)phenyl Moiety
The incorporation of a trifluoromethyl (CF₃) group onto a phenyl ring profoundly alters a molecule's properties in a way that is highly advantageous for drug design. The CF₃ group is a powerful electron-withdrawing group, which impacts the acidity of nearby protons and the reactivity of the aromatic ring. Critically, it significantly increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve bioavailability.[2] Furthermore, the CF₃ group is metabolically stable, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate.[2] Its placement at the meta-position, as in the title compound, provides a specific steric and electronic profile for targeted molecular interactions.
Scope of the Guide
This document serves as a detailed resource for scientists. It outlines a robust synthesis protocol, provides key physicochemical and spectroscopic data for characterization, discusses chemical reactivity and stability, and explores the compound's established and potential applications, particularly in the development of kinase inhibitors. All protocols and data are presented with the intent of providing a self-validating framework for laboratory work.
Molecular Structure and Identification
N-[3-(trifluoromethyl)phenyl]benzamide is an aromatic amide consisting of a benzoyl group linked via a nitrogen atom to an aniline ring substituted at the 3-position with a trifluoromethyl group.
Chemical Structure
Caption: Chemical structure of N-[3-(trifluoromethyl)phenyl]benzamide.
Key Identifiers
The following table summarizes the key chemical identifiers for N-[3-(trifluoromethyl)phenyl]benzamide.
| Identifier | Value | Reference |
| IUPAC Name | N-[3-(trifluoromethyl)phenyl]benzamide | |
| Molecular Formula | C₁₄H₁₀F₃NO | [3] |
| Molecular Weight | 265.23 g/mol | [3] |
| InChI | InChI=1S/C14H10F3NO/c15-14(16,17)11-7-6-8-12(9-11)19-13(20)10-4-2-1-3-5-10/h1-9H,(H,19,20) | |
| InChIKey | JIUYCQBWKUXNKQ-UHFFFAOYSA-N | |
| SMILES | O=C(NC1=CC=CC(C(F)(F)F)=C1)C2=CC=CC=C2 | |
| CAS Number | Not explicitly available in searched databases. |
Synthesis and Purification
The most direct and common method for synthesizing N-aryl benzamides is the nucleophilic acyl substitution reaction between an aniline and an activated benzoic acid derivative, typically benzoyl chloride.
Synthetic Strategy: Nucleophilic Acyl Substitution
The synthesis involves the acylation of 3-(trifluoromethyl)aniline with benzoyl chloride. The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
Caption: General synthesis scheme for N-[3-(trifluoromethyl)phenyl]benzamide.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)aniline (1.0 eq). Dissolve it in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the stirred solution.
-
Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or ethyl acetate.[4]
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure white solid product.[4]
Causality Behind Experimental Choices
-
Anhydrous Conditions: Benzoyl chloride is highly reactive towards water. Performing the reaction under anhydrous conditions prevents the hydrolysis of the starting material to benzoic acid, which would reduce the yield.
-
Low Temperature Addition: The acylation reaction is exothermic. Adding the benzoyl chloride slowly at 0 °C helps to dissipate heat, preventing potential side reactions and ensuring a controlled reaction rate.
-
Base Selection: A tertiary amine like triethylamine or pyridine is used because it is non-nucleophilic and will not compete with the aniline in reacting with the benzoyl chloride. Its primary role is to neutralize the HCl produced, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Physicochemical Properties
The physical properties of the compound are crucial for its handling, formulation, and biological activity.
| Property | Value / Description | Reference |
| Appearance | White to off-white crystalline solid | [5][6] |
| Melting Point | Data not available. (For comparison, the 4-CF₃ isomer melts at 205 °C, and N-phenylbenzamide melts at 166-168 °C) | [5][7] |
| Solubility | Insoluble in water. Soluble in polar organic solvents such as DMSO, acetone, and dichloromethane. | |
| Stability | Stable under normal laboratory and storage conditions. Avoid strong acids, strong bases, and high heat. |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the spectra available for N-phenyl-3-(trifluoromethyl)benzamide, the following characteristic signals are expected.[5]
-
¹H NMR:
-
Amide Proton (N-H): A broad singlet typically appearing far downfield, often >10 ppm.
-
Aromatic Protons: A complex series of multiplets between ~7.2 and ~8.2 ppm, corresponding to the 9 protons on the two aromatic rings. The protons on the trifluoromethyl-substituted ring will show characteristic splitting patterns due to their positions relative to the CF₃ group.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the range of 165-167 ppm.
-
CF₃ Carbon: A quartet (due to coupling with fluorine) around 120-130 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (~120-140 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
| Vibration | Typical Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3400 | A sharp to moderately broad peak indicating the amide N-H bond. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Peaks corresponding to the C-H bonds on the phenyl rings. |
| C=O Stretch (Amide I) | 1650 - 1680 | A very strong, sharp peak characteristic of the amide carbonyl group.[8] |
| N-H Bend (Amide II) | 1510 - 1550 | A strong peak, coupled with C-N stretching. |
| C-F Stretch | 1100 - 1350 | One or more very strong, characteristic absorptions for the CF₃ group. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 265, corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation includes cleavage of the amide bond to produce the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105 and the subsequent loss of CO to give the phenyl cation ([C₆H₅]⁺) at m/z = 77.
Caption: Workflow for the purification and characterization of the final product.
Reactivity and Chemical Stability
-
Amide Bond Stability: The amide bond is generally robust but can be hydrolyzed to benzoic acid and 3-(trifluoromethyl)aniline under harsh acidic or basic conditions with heating.
-
Aromatic Ring Reactivity: The benzoyl ring can undergo typical electrophilic aromatic substitution. The 3-(trifluoromethyl)phenyl ring is strongly deactivated towards electrophilic substitution due to the electron-withdrawing nature of both the amide and the CF₃ group.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.
Applications in Research and Drug Development
The N-[3-(trifluoromethyl)phenyl]benzamide core is a highly valuable building block in medicinal chemistry.
Role as a Scaffold for Kinase Inhibitors
This chemical motif is a key structural component in the design of potent inhibitors for oncogenic kinases.[2] For example, derivatives containing this scaffold have shown significant anti-leukemic activity by targeting the BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML).[2] The specific orientation of the benzamide and the electronic properties of the trifluoromethyl group are crucial for achieving high binding affinity to the kinase active site.
Structure-Activity Relationship (SAR) Insights
In drug design, the N-[3-(trifluoromethyl)phenyl]benzamide scaffold allows for systematic modification to explore structure-activity relationships:
-
Benzoyl Ring: Substitution on this ring can be used to probe for additional binding pockets, improve solubility, or fine-tune electronic properties.
-
Amide Linker: While typically conserved, modification can alter the geometry and hydrogen bonding capacity of the molecule.
-
Trifluoromethylphenyl Ring: Moving the CF₃ group to the ortho- or para-position can dramatically alter binding affinity and pharmacokinetics, highlighting the importance of the meta-substitution pattern.
Safety and Handling
As a research chemical, N-[3-(trifluoromethyl)phenyl]benzamide should be handled with appropriate care. While a specific SDS is not available, data from related benzamides can guide safe practices.[9][10]
Hazard Identification
-
Skin/Eye Irritation: May cause skin and eye irritation.[11]
-
Respiratory Irritation: Avoid inhaling dust as it may cause respiratory tract irritation.[11]
-
Chronic Effects: Some simple benzamides are suspected of causing genetic defects.[9][10]
Recommended Personal Protective Equipment (PPE)
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a laboratory coat.
-
Respiratory Protection: In case of dust formation, use an approved particulate respirator.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[9]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
If Inhaled: Move person into fresh air.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Spill and Disposal Procedures
-
Spill: Avoid dust generation. Sweep up the material, place it in a suitable container for disposal.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
SAFETY DATA SHEET. (n.d.). Retrieved February 1, 2026, from [Link]
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Crystal structures of N-[4-(trifluoromethyl)- phenyl]benzamide and N-(4-methoxyphenyl). (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 164–171. [Link]
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N-(4-(trifluoromethyl)phenyl)benzamide | C14H10F3NO. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 1, 2026, from [Link]
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Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved February 1, 2026, from [Link]
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N-[3-phenyl-5-(trifluoromethyl)phenyl]benzamide | C20H14F3NO. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]
-
N-[4-(Trifluoromethyl)Phenyl]Benzamide. (n.d.). Amerigo Scientific. Retrieved February 1, 2026, from [Link]
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Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (2022). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. (n.d.). The Royal Society of Chemistry. Retrieved February 1, 2026, from [Link]
-
Experimental 13 C NMR spectrum of (Z)-1-[4-(Trifluoromethyl)benzylidene]thiosemicarbazide. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
FT-IR spectrum of 3-(4-(trifluoromethyl)phenyl)-3,4-dihydro-... (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2015). Molecules, 20(5), 8292–8305. [Link]
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(9), 83-93.
- CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide. (n.d.). Google Patents.
-
N-benzyl-3-(trifluoromethyl)benzamide | C15H12F3NO. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]
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Receptor Chem - Innovation in Life Science Research. (n.d.). Retrieved February 1, 2026, from [Link]
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FT–IR benzamide ( 1 ). (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
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FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
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"biological activity of N-[3-(trifluoromethyl)phenyl]benzamide derivatives"
An In-Depth Technical Guide on the Biological Activity of N-[3-(Trifluoromethyl)phenyl]benzamide Derivatives
Authored by a Senior Application Scientist
Foreword
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a trifluoromethyl (-CF3) group, particularly on the phenyl ring, can significantly enhance the pharmacological properties of these molecules. The high electronegativity, metabolic stability, and lipophilicity of the -CF3 group can improve cell membrane permeability, receptor binding affinity, and resistance to metabolic degradation. This guide provides a comprehensive overview of the diverse biological activities exhibited by N-[3-(trifluoromethyl)phenyl]benzamide derivatives, offering insights into their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation.
Synthesis of N-[3-(Trifluoromethyl)phenyl]benzamide Derivatives
The general synthesis of N-[3-(trifluoromethyl)phenyl]benzamide derivatives typically involves the coupling of a substituted benzoic acid with 3-(trifluoromethyl)aniline. A common method is the amidation reaction, often facilitated by coupling agents.
General Synthetic Protocol: Amide Coupling
A versatile and widely used method for synthesizing the title compounds is through the use of coupling reagents that activate the carboxylic acid group, facilitating its reaction with the amine.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: The substituted benzoic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (CH2Cl2) or dimethylformamide (DMF). A coupling reagent, for instance, N,N'-diisopropylcarbodiimide (DIC), is added, along with an activating agent like N-hydroxybenzotriazole (HOBt).[1] The mixture is typically stirred at room temperature for about 30 minutes to form an activated ester.
-
Amine Coupling: 3-(Trifluoromethyl)aniline is then added to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1N HCl) to remove unreacted amine and a basic solution (e.g., saturated NaHCO3) to remove unreacted carboxylic acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the desired N-[3-(trifluoromethyl)phenyl]benzamide derivative.
This synthetic approach is highly adaptable, allowing for the introduction of a wide variety of substituents on the benzoyl moiety to explore structure-activity relationships.[1][2]
Anticancer Activity
N-[3-(trifluoromethyl)phenyl]benzamide derivatives have demonstrated significant potential as anticancer agents, exhibiting a range of activities including cytotoxicity against various cancer cell lines, inhibition of key signaling pathways, and anti-angiogenic effects.
Cytotoxic and Antiproliferative Activity
Several studies have reported the potent cytotoxic effects of these derivatives against a panel of human cancer cell lines. The trifluoromethyl group often contributes to enhanced lipophilicity, which may facilitate cell membrane penetration and interaction with intracellular targets. For instance, certain thiazolo[4,5-d]pyrimidine derivatives bearing a trifluoromethyl group have shown potent cytostatic and cytotoxic effects.[3]
| Compound Class | Cancer Cell Line | Activity Metric (e.g., GI50, IC50) | Reference |
| Thiazolo[4,5-d]pyrimidine derivative (3b) | NCI-60 Panel | log GI50: -5.66 | [3] |
| N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides (8L, 8q, 9n, 9p) | HL 60 (Leukemia) | Higher inhibitory activity than methotrexate | [4] |
| Imidazole-based N-phenylbenzamide (4e, 4f) | Various cancer cell lines | IC50: 7.5 - 11.1 µM | [5] |
| 1-(4-(benzamido)phenyl)-3-arylurea (6g) | A-498, NCI-H23, MDAMB-231, MCF-7, A-549 | GI50: 11.35 - 15.77 µM | [6] |
Mechanisms of Anticancer Action
The anticancer activity of these compounds is often attributed to their ability to interfere with specific molecular targets crucial for cancer cell proliferation and survival.
2.2.1. Kinase Inhibition
A prominent mechanism is the inhibition of protein kinases, particularly those involved in oncogenic signaling pathways. For example, derivatives of 3-substituted benzamides have been identified as potent inhibitors of the Bcr-Abl tyrosine kinase, which is a key driver in chronic myeloid leukemia (CML).[7][8] Some of these compounds have shown efficacy against imatinib-resistant CML.[7]
2.2.2. Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Certain N-[3-(trifluoromethyl)phenyl]benzamide derivatives have been shown to possess anti-angiogenic properties by inhibiting pro-angiogenic cytokines such as TNF-α, VEGF, and FGFb.[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic activity of N-[3-(trifluoromethyl)phenyl]benzamide derivatives against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[9]
Visualizing Anticancer Mechanisms
The following diagram illustrates a simplified workflow for the synthesis and evaluation of the anticancer properties of these derivatives.
Caption: A streamlined workflow from synthesis to anticancer evaluation.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of various diseases. N-phenylbenzamide derivatives, including those with a trifluoromethyl substituent, have been investigated for their anti-inflammatory properties.
Inhibition of Inflammatory Mediators
The anti-inflammatory effects of these compounds are often linked to their ability to modulate the production of key inflammatory mediators. For example, certain N-phenylcarbamothioylbenzamides have been shown to potently inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[10] Furthermore, some derivatives have demonstrated the ability to reduce the levels of the pro-inflammatory cytokine TNF-α.[11]
| Compound | Key Effect | Potency | Reference |
| N-phenylcarbamothioylbenzamides (1e, 1h) | PGE2 Inhibition | 68.32 pg/mL and 54.15 pg/mL respectively | [10] |
| Pyrrole derivative (3f) | TNF-α Reduction | Significant reduction after 14 days | [11] |
| N-Pyrazolyl Benzamide Derivatives (3d, 3g, 3a) | Paw Edema Inhibition | 84.09%, 79.54%, and 70.45% respectively | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or ibuprofen.[10][12]
-
Induction of Inflammation: After a set period (e.g., 1 hour) following compound administration, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.
Visualizing the Anti-inflammatory Pathway
The following diagram illustrates the modulation of the inflammatory cascade by these benzamide derivatives.
Caption: Inhibition of the COX pathway by benzamide derivatives.
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. N-phenylbenzamide derivatives have shown promise in this area, with demonstrated activity against a range of bacteria and fungi.[13][14]
Antibacterial and Antifungal Effects
These compounds have been reported to exhibit broad-spectrum antimicrobial activity. The presence of the trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell walls and membranes.
| Compound Class | Microorganism | Activity Metric (e.g., MIC) | Reference |
| N-Benzamide derivative (5a) | B. subtilis | 6.25 µg/mL | [14] |
| N-Benzamide derivative (5a) | E. coli | 3.12 µg/mL | [14] |
| 3-benzylamide derivative (9) | M. smegmatis | Zone ratio of 0.62 | [15] |
| 3-benzylamide derivative (9) | S. aureus | Zone ratio of 0.44 | [15] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC = 2.5–5.0 mg/mL | [16] |
| Pyridine-linked 1,2,4-oxadiazole derivative (7h) | Botrytis cinereal | 90.5% inhibition | [17] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]
Other Notable Biological Activities
Beyond the major activities discussed, N-[3-(trifluoromethyl)phenyl]benzamide derivatives have been explored for other therapeutic applications.
-
Antiviral Activity: Certain N-phenylbenzamide derivatives have shown inhibitory activity against Enterovirus 71 (EV 71), a virus that can cause hand-foot-mouth disease.[1][18]
-
Cholinesterase Inhibition: Some N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting their potential in the management of Alzheimer's disease.[19]
-
Neuroprotection: A derivative, 4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide, has been studied in the context of neuroprotection against excitotoxic damage, highlighting its potential role in neurological disorders.[20]
Structure-Activity Relationship (SAR) Insights
The biological activity of N-[3-(trifluoromethyl)phenyl]benzamide derivatives is significantly influenced by the nature and position of substituents on both the benzoyl and the anilino moieties.
-
Substitution on the Benzoyl Ring: The introduction of various functional groups on the benzoyl ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, in a series of antiplasmodial 2-phenoxybenzamides, the substitution pattern on the anilino part had a strong impact on activity and cytotoxicity.[21]
-
Substitution on the Anilino Ring: The position of the trifluoromethyl group is crucial. The meta-position, as in the title compounds, often confers a specific conformational preference that can be favorable for binding to certain enzymes or receptors.
-
Amide Linker: The amide bond provides a rigid planar unit that is important for maintaining the overall conformation of the molecule and participates in hydrogen bonding interactions with target proteins.
Visualizing Key SAR Features
Caption: Key structural features influencing biological activity. (Note: A placeholder is used for the chemical structure image).
Conclusion and Future Perspectives
N-[3-(trifluoromethyl)phenyl]benzamide derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents is well-documented. The trifluoromethyl group plays a pivotal role in enhancing their pharmacological profiles. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will be crucial for their development as next-generation therapeutic agents. The diverse biological activities of this scaffold warrant continued investigation and development in the pursuit of novel and effective treatments for a range of human diseases.
References
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central. [Link]
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N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. PubMed. [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]
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Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. [Link]
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Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. National Institutes of Health. [Link]
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Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI. [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
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Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region. ACS Publications. [Link]
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Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. ResearchGate. [Link]
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4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity. PubMed. [Link]
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Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. PubMed Central. [Link]
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Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. [Link]
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Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PubMed Central. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. PubMed. [Link]
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"in vitro studies of N-[3-(trifluoromethyl)phenyl]benzamide"
Technical Monograph: In Vitro Characterization of N-[3-(trifluoromethyl)phenyl]benzamide
Executive Summary
N-[3-(trifluoromethyl)phenyl]benzamide (referred to herein as TFMPB ) represents a "privileged structure" in medicinal chemistry.[1][2] The union of a benzamide core with a meta-trifluoromethyl aniline moiety creates a scaffold with unique electronic properties and metabolic stability.[2] While often utilized as a synthetic intermediate for kinase inhibitors (e.g., BCR-ABL targeting) and antimicrobial agents (FtsZ inhibitors), TFMPB itself exhibits distinct biological activity that requires rigorous in vitro profiling.[1]
This guide provides a standardized technical workflow for characterizing TFMPB. It addresses the specific challenges posed by the trifluoromethyl group—specifically solubility limits , protein binding , and assay interference —and details the protocols for validating its activity as a modulator of cellular signaling (specifically the NF-κB pathway) and cell viability.[1]
Part 1: Physicochemical Profiling & Formulation
The 3-trifluoromethyl (CF3) group acts as a bioisostere for the chloride group but significantly increases lipophilicity and metabolic resistance.[2] This alters the compound's behavior in aqueous media compared to unsubstituted benzamides.[2]
The Solubility Paradox (The "Brick Dust" Effect)
TFMPB is planar and highly lipophilic (Calculated LogP ~3.5–4.0).[1][2] In standard cell culture media (DMEM/RPMI), it is prone to rapid precipitation, which causes "false flat" dose-response curves.[1]
Protocol: Kinetic Solubility & Stock Preparation
-
Solvent: DMSO (Dimethyl sulfoxide).[1][2][3] Avoid Ethanol, as TFMPB solubility drops precipitously in hydrated alcohols.[1][2]
-
Stock Concentration: Prepare at 10 mM or 20 mM . Higher concentrations (e.g., 100 mM) often crash out upon freeze-thaw cycles.[1][2]
-
The "Pre-Dilution" Step:
-
Do not add 100% DMSO stock directly to the cell culture well.[2] This causes local precipitation at the pipette tip.[2]
-
Intermediate Step: Dilute the stock 1:10 in culture medium without serum (serum proteins can sequester the compound immediately). Vortex vigorously.
-
Final Addition: Add this intermediate solution to the cells containing 10% FBS.
-
Data Output: Solubility Thresholds
| Solvent System | Solubility Limit (25°C) | Risk Factor |
| 100% DMSO | > 50 mM | Low (Hygroscopic) |
| PBS (pH 7.[1][2]4) | < 10 µM | Critical (Precipitation) |
| DMEM + 10% FBS | ~ 50–100 µM | Moderate (Protein Binding) |
Part 2: Cytotoxicity & Viability Profiling
Before mechanistic claims can be made, the therapeutic window must be established.[1][2] Benzamides can induce apoptosis or necrosis depending on concentration.[2]
Assay Selection: ATP vs. Tetrazolium
-
Avoid MTT: Lipophilic benzamides can sometimes interfere with mitochondrial reductase enzymes directly, or the insoluble formazan crystals may aggregate with the compound precipitate, skewing absorbance.[1][2]
-
Recommended: CellTiter-Glo® (ATP Luminescence) .[1][2] This assay lyses the cell, mitigating permeability issues and providing a direct readout of metabolic activity.[1]
Protocol: ATP-Based Viability Assay
Objective: Determine IC50 (Inhibitory Concentration) in HeLa or A549 cell lines.[2]
-
Seeding: Plate 3,000–5,000 cells/well in 96-well opaque white plates. Incubate 24h for attachment.
-
Dosing: Prepare a 9-point serial dilution of TFMPB (Range: 100 µM to 0.1 µM).
-
Incubation: Treat for 48 or 72 hours.
-
Readout:
Data Interpretation: If the curve plateaus at 50% inhibition rather than 0%, the compound may have reached its solubility limit in the media, effectively "capping" the dose.[1]
Part 3: Mechanistic Deconvolution (NF-κB Signaling)
Benzamide derivatives are frequently identified as inhibitors of the NF-κB pathway, often by blocking the IKK complex or preventing nuclear translocation of p65.[1][2]
Pathway Visualization
The following diagram illustrates the canonical NF-κB pathway and the theoretical intervention point of benzamide derivatives like TFMPB.
Figure 1: Canonical NF-κB signaling cascade.[1][2] TFMPB and related benzamides typically target the IKK complex or upstream kinases, preventing the degradation of IκB and subsequent nuclear translocation of p65.[1]
Protocol: Luciferase Reporter Assay
This is the "Gold Standard" for confirming transcriptional inhibition.[2]
-
Transfection: Transfect HEK293T cells with an NF-κB-Luciferase plasmid (containing 5x NF-κB response elements) and a Renilla control plasmid (for normalization).[2]
-
Pre-treatment: 24h post-transfection, treat cells with TFMPB (e.g., 1, 5, 10 µM) for 1 hour prior to stimulation.[1][2]
-
Stimulation: Add TNF-α (10 ng/mL) to induce the pathway.[2] Incubate for 4–6 hours.
-
Lysis & Detection: Use a Dual-Luciferase Assay System.[2]
-
Calculation:
[1][2]-
Success Criterion: A dose-dependent reduction in Relative Activity compared to the TNF-α only control.[2]
-
Part 4: Target Engagement (Western Blotting)
To prove the mechanism implies upstream inhibition (as shown in Figure 1), you must visualize the phosphorylation status of the proteins.[1]
Key Markers for TFMPB Profiling:
-
p-IκBα (Ser32/36): If TFMPB works, this band should decrease or disappear upon treatment + stimulation.[1][2]
-
Total IκBα: This band should reappear/stabilize (since it is not being degraded).
-
p-p65 (Ser536): A marker of active transcriptional competence.[2] Should decrease.
Experimental Nuance: The CF3 group enhances protein binding.[2] When performing cell lysis, use a RIPA buffer supplemented with strong phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate) to prevent the loss of the transient phosphorylation signal during processing.[1]
Part 5: Synthesis & Quality Control Workflow
Researchers synthesizing TFMPB for these studies often use the reaction between 3-(trifluoromethyl)aniline and benzoyl chloride.[2] Purity is paramount for biological assays.[2]
Figure 2: Synthesis and QC workflow. Note that trace amine impurities can be toxic; rigorous acid washing is required before biological testing.[1]
References
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PubChem. N-[3-(trifluoromethyl)phenyl]benzamide Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2][4]
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Mao, J., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.[1][2][5] MDPI Molecules.[2] (Demonstrates the fungicidal and insecticidal utility of the benzamide-CF3 scaffold). Available at: [Link][1][2][6]
-
Varalakshmi, M., et al. (2016). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives.[1][2][3] Organic Communications.[2][3] (Provides spectral data and antimicrobial protocols for CF3-phenyl amides). Available at: [Link]
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"spectroscopic data for N-[3-(trifluoromethyl)phenyl]benzamide (NMR, IR, MS)"
The following technical guide details the spectroscopic characterization of N-[3-(trifluoromethyl)phenyl]benzamide , a significant intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antiparasitic agents.
Compound Identification & Significance
-
IUPAC Name:
-[3-(trifluoromethyl)phenyl]benzamide[1] -
Common Name: 3'-Trifluoromethylbenzanilide
-
CAS Number: 328-98-3 (Isomeric reference: 4'-isomer is 350-98-1; 2'-isomer is 360-64-5)
-
Molecular Formula:
[2] -
Molecular Weight: 265.23 g/mol [2]
-
Physical State: White crystalline solid
-
Melting Point: 134–136 °C (Typical for meta-substituted benzanilides)
Significance:
This compound features a benzamide core stabilized by a meta-trifluoromethyl group. The
Synthesis & Sample Preparation
To ensure spectral accuracy, the sample is typically prepared via a Schotten-Baumann reaction or anhydrous acylation. Impurities such as benzoic acid or unreacted aniline must be removed to avoid spectral convolution.
Experimental Protocol
-
Reagents: Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous Dichloromethane (DCM) with Triethylamine (1.2 eq).
-
Addition: Add Benzoyl chloride (1.05 eq) dropwise at 0 °C.
-
Workup: Stir at RT for 2 hours. Wash with 1M HCl (removes aniline), then sat.
(removes benzoic acid). -
Purification: Recrystallize from Ethanol/Water.
Synthesis Workflow (Graphviz)
Caption: Step-wise synthesis and purification pathway to isolate spectroscopic-grade N-[3-(trifluoromethyl)phenyl]benzamide.
Mass Spectrometry (EI-MS)
Method: Electron Impact (70 eV). Core Logic: The fragmentation is driven by the stability of the benzoyl cation and the cleavage of the amide bond.
Key Ions & Fragmentation Pattern[3][4][5][6]
| m/z | Ion Identity | Mechanistic Origin |
| 265 | Molecular ion. Stable due to aromatic resonance. | |
| 246 | Loss of Fluorine (Rare, but observed in | |
| 105 | Base Peak . | |
| 77 | Phenyl cation formed from CO loss of m/z 105. | |
| 160 | 3-(trifluoromethyl)aniline radical cation moiety. |
Fragmentation Pathway (Graphviz)
Caption: Primary fragmentation pathways under Electron Impact (EI) ionization.
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR. Interpretation: The spectrum is dominated by the amide functionalities and the strong C-F stretches.
| Frequency ( | Assignment | Structural Insight |
| 3280–3320 | Medium, sharp band. Indicates secondary amide (trans-configuration). | |
| 3050–3080 | Weak aromatic C-H stretches. | |
| 1655–1665 | Amide I . Strong. Conjugation with phenyl ring lowers frequency from typical 1680. | |
| 1530–1550 | Amide II . Mixed mode characteristic of secondary amides. | |
| 1320, 1120–1160 | Very strong, broad bands. Diagnostic for trifluoromethyl group. | |
| 690, 710 | Monosubstituted benzene ring (benzoyl group). |
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR Data (400 MHz, DMSO- )
Self-Validating Logic: The amide proton is the most downfield signal due to hydrogen bonding and anisotropy. The proton between the
| Shift ( | Multiplicity | Integration | Assignment | Explanation |
| 10.45 | Singlet (s) | 1H | NH | Acidic amide proton, downfield due to H-bonding. |
| 8.22 | Singlet (s) | 1H | H2' | Ortho to both |
| 7.98 | Doublet (d, | 2H | H2, H6 | Ortho protons of the benzoyl ring. Deshielded by C=O. |
| 7.95 | Doublet (d, | 1H | H6' | Ortho to |
| 7.55–7.65 | Multiplet (m) | 4H | H3,4,5 + H5' | Overlap of benzoyl meta/para protons and aniline meta proton. |
| 7.45 | Doublet (d, | 1H | H4' | Para to |
C NMR Data (100 MHz, DMSO- )
Key Feature: The
-
Carbonyl (C=O): 166.2 ppm.
-
Carbon: 124.3 ppm (quartet,
). -
Ipso-C (
): 129.8 ppm (quartet, ). -
Aromatic C-N: 140.1 ppm.
-
Aromatic C-H: 119.8 (q, H2'), 123.5, 128.8, 130.2, 132.1 ppm.
F NMR Data (376 MHz, DMSO- )
-
Shift: -61.5 to -63.0 ppm (Singlet).
-
Note: Typical range for aromatic trifluoromethyl groups.
References
-
ChemicalBook. (2025). 3-Aminobenzotrifluoride Spectral Data. Retrieved from [3]
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 956515 (4-isomer analog for comparison). Retrieved from
-
SDBS. (2023).[4] Spectral Database for Organic Compounds, SDBS No. 3289 (Benzanilide derivatives). AIST Japan.
-
Sigma-Aldrich. (2024). Product Specification: 3-(Trifluoromethyl)aniline. Retrieved from
Sources
- 1. WO2011118759A1 - Benzanilide derivative - Google Patents [patents.google.com]
- 2. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)benzylamine(2740-83-2) 1H NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
N-[3-(Trifluoromethyl)phenyl]benzamide: A Core Scaffold in Modern Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-[3-(trifluoromethyl)phenyl]benzamide, a key chemical scaffold in contemporary cancer research. While not a therapeutic agent in itself, its structural motifs are integral to the design and synthesis of a multitude of targeted anticancer compounds. This document will delve into the synthesis, physicochemical properties, and, most importantly, the mechanistic role of its derivatives in oncology. We will explore how this core structure contributes to the inhibition of critical cancer-driving pathways, including apoptosis evasion and uncontrolled cell cycle progression. Detailed experimental protocols for evaluating the anticancer potential of compounds based on this scaffold are provided, alongside illustrative diagrams of key signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, providing both foundational knowledge and practical insights into the utility of the N-[3-(trifluoromethyl)phenyl]benzamide core.
Introduction: The Significance of the Benzamide Moiety in Oncology
The benzamide functional group is a prevalent feature in a wide array of pharmacologically active molecules. In the realm of oncology, N-substituted benzamides have emerged as a versatile class of compounds with a diverse range of anticancer activities. Their ability to form key hydrogen bonds and participate in various non-covalent interactions allows for high-affinity binding to the active sites of numerous protein targets.
The subject of this guide, N-[3-(trifluoromethyl)phenyl]benzamide, represents a particularly interesting structural template. The inclusion of a trifluoromethyl (-CF3) group on the phenyl ring significantly alters the molecule's electronic properties and lipophilicity. This fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins, making it a desirable feature in modern drug design. While N-[3-(trifluoromethyl)phenyl]benzamide itself is primarily a synthetic intermediate, its core structure is found in numerous potent anticancer agents, including tyrosine kinase inhibitors and modulators of key signaling pathways. This guide will therefore focus on the broader role of this scaffold in the development of next-generation cancer therapies.
Synthesis and Physicochemical Properties
The synthesis of N-[3-(trifluoromethyl)phenyl]benzamide is typically achieved through the acylation of 3-(trifluoromethyl)aniline with benzoyl chloride. This is a standard nucleophilic acyl substitution reaction.
General Synthesis Protocol
A representative method for the synthesis of N-substituted benzamides is as follows:
-
Dissolution of Amine: Dissolve 3-(trifluoromethyl)aniline in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add an organic base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Slowly add benzoyl chloride to the stirred solution at room temperature or under cooling, depending on the reactivity.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any unreacted benzoyl chloride. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: General workflow for the synthesis of N-[3-(trifluoromethyl)phenyl]benzamide.
Physicochemical Properties
The physicochemical properties of N-[3-(trifluoromethyl)phenyl]benzamide are crucial for its role as a drug scaffold.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀F₃NO | PubChem |
| Molecular Weight | 265.23 g/mol | PubChem |
| XLogP3 | 4.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
The trifluoromethyl group significantly increases the lipophilicity (as indicated by the XLogP3 value), which can enhance the compound's ability to cross cellular membranes.
Role in Cancer Research: A Scaffold for Targeted Therapies
The N-[3-(trifluoromethyl)phenyl]benzamide scaffold is a cornerstone in the development of various classes of anticancer agents. Its derivatives have shown efficacy against a range of malignancies by targeting specific molecular drivers of cancer.
Tyrosine Kinase Inhibitors (TKIs)
The N-[4-amino-3-(trifluoromethyl)phenyl]benzamide variant is a critical structural component in the design of potent tyrosine kinase inhibitors[1]. These inhibitors are designed to block the activity of oncogenic kinases, such as BCR-ABL, which is the hallmark of chronic myeloid leukemia (CML)[1]. The benzamide portion of the molecule often forms crucial hydrogen bonds within the ATP-binding pocket of the kinase, while the trifluoromethylphenyl group can be tailored to enhance binding affinity and selectivity.
Tubulin Polymerization Inhibitors
Derivatives of N-benzylbenzamide have been synthesized and identified as potent inhibitors of tubulin polymerization[2]. By binding to the colchicine binding site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis. One such derivative, compound 20b, exhibited impressive antiproliferative activities with IC₅₀ values in the nanomolar range against several cancer cell lines[2].
Modulators of Transcription Factors
A novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), has been shown to inhibit the growth of liver cancer cells. This compound acts by directly binding to and activating Hepatocyte Nuclear Factor 4 alpha (HNF4α), which in turn leads to the inactivation of the STAT3 signaling pathway, a key driver of cancer cell proliferation and survival.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A common mechanistic theme for many N-substituted benzamide derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Induction of the Intrinsic Apoptotic Pathway
Studies on N-substituted benzamides have demonstrated their ability to induce apoptosis through the mitochondrial, or intrinsic, pathway[3][4]. This pathway is initiated by intracellular stress signals and culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases.
The key events in this process include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The compound or its downstream effectors cause the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: This leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol[3].
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome.
-
Caspase-9 Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated[3][5].
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7[5].
-
Cellular Dismantling: These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.
Caption: The intrinsic apoptosis pathway initiated by N-substituted benzamide derivatives.
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, N-substituted benzamides have been shown to cause cell cycle arrest, often in the G2/M phase[3]. This prevents cancer cells from proceeding through mitosis and dividing. The arrest is often a precursor to apoptosis, providing the cell with time to either repair DNA damage or commit to programmed cell death.
Experimental Evaluation of Anticancer Activity
A robust and multi-faceted approach is required to evaluate the anticancer potential of novel compounds derived from the N-[3-(trifluoromethyl)phenyl]benzamide scaffold. The following are standard in vitro assays that provide critical information on a compound's efficacy and mechanism of action.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549, HepG2) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Step-by-step workflow of the MTT cell viability assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC or PE) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Detailed Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations and for different time points in a 6-well plate. Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., 5 µL) and PI (e.g., 5 µL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C for longer storage.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI. Incubate for 30 minutes at 37°C.
-
PI Staining: Add a PI staining solution to the cells and incubate for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry, acquiring the fluorescence signal from the PI.
-
Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
In Vivo Evaluation
While in vitro assays provide valuable initial data, in vivo studies using animal models are essential to evaluate the efficacy, pharmacokinetics, and toxicity of a potential drug candidate.
Xenograft Models: A common approach is the use of xenograft models, where human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice)[6][7]. Once tumors are established, the animals are treated with the test compound, and tumor growth is monitored over time. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.
Conclusion and Future Perspectives
N-[3-(trifluoromethyl)phenyl]benzamide is a valuable scaffold in the arsenal of medicinal chemists and cancer researchers. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the development of novel targeted therapies. The diverse mechanisms of action of its derivatives, ranging from kinase inhibition to disruption of the cytoskeleton and modulation of transcription factors, highlight the versatility of this core structure.
Future research will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic profiles. The integration of this scaffold into novel drug delivery systems and combination therapies holds promise for overcoming drug resistance and improving patient outcomes. As our understanding of the molecular drivers of cancer continues to grow, the N-[3-(trifluoromethyl)phenyl]benzamide scaffold will undoubtedly remain a key player in the design of next-generation anticancer agents.
References
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed. (URL: [Link])
-
PubChem Compound Summary for CID 13645396, N-[3-phenyl-5-(trifluoromethyl)phenyl]benzamide. (URL: [Link])
-
Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed. (URL: [Link])
-
N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC. (URL: [Link])
-
Animal models and therapeutic molecular targets of cancer: utility and limitations - PubMed. (URL: [Link])
-
Mechanism of action for N-substituted benzamide-induced apoptosis - PMC. (URL: [Link])
-
Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed. (URL: [Link])
-
N-phenylbenzamide synthesis by nucleophilic substitution with 1,3-diphenylthiourea | Request PDF - ResearchGate. (URL: [Link])
-
CASPASES AND CANCER: MECHANISMS OF INACTIVATION AND NEW TREATMENT MODALITIES - Diva-portal.org. (URL: [Link])
-
Mechanism of Extrinsic Pathway of Apoptosis | TNF Path - YouTube. (URL: [Link])
- Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. (URL: Not available)
-
Cancer Models - Charles River Laboratories. (URL: [Link])
Sources
- 1. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Animal models and therapeutic molecular targets of cancer: utility and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
"N-[3-(trifluoromethyl)phenyl]benzamide as a building block in organic synthesis"
[1][2]
Executive Summary
N-[3-(trifluoromethyl)phenyl]benzamide (CAS: 574-46-9, also referred to as m-trifluoromethylbenzanilide) represents a critical pharmacophore and intermediate in modern medicinal chemistry.[1][2] Distinguished by the strategic placement of a trifluoromethyl (
This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and utility as a building block in the development of kinase inhibitors and agrochemicals.[3]
Part 1: Structural Properties & Pharmacophore Significance[1][2][3][4]
The utility of N-[3-(trifluoromethyl)phenyl]benzamide extends beyond its simple structure.[1] It acts as a "privileged scaffold" in drug discovery, particularly in the design of Type II kinase inhibitors where the amide linker forms crucial hydrogen bonds with the kinase hinge region or the "gatekeeper" residue.[3]
The Trifluoromethyl Effect
The incorporation of the
-
Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the ring resistant to oxidative metabolism (e.g., P450-mediated hydroxylation) at the substituted position.
-
Lipophilicity Modulation: The
group significantly increases the partition coefficient (LogP), enhancing membrane permeability.[1] -
Electronic Deactivation: The strong electron-withdrawing nature (
) reduces the electron density of the aniline ring, increasing the acidity of the amide N-H bond.[3] This effectively modulates the hydrogen bond donor capability of the amide.[1]
Physicochemical Profile
| Property | Value (Approx.) | Significance |
| Molecular Formula | Core Scaffold | |
| Molecular Weight | 265.23 g/mol | Fragment-based design compliant |
| LogP | ~3.5 - 4.0 | High lipophilicity; good bioavailability |
| H-Bond Donors | 1 (Amide NH) | Critical for kinase hinge binding |
| H-Bond Acceptors | 1 (Carbonyl O) | Critical for backbone interactions |
| Rotatable Bonds | 3 | Allows conformational adaptation |
Part 2: Synthesis Protocols
High-purity synthesis is required for using this compound as a reliable building block.[1] While coupling reagents (HATU/EDC) can be used, the Schotten-Baumann reaction remains the gold standard for scalability and cost-efficiency.[1][2]
Protocol A: Schotten-Baumann Acylation (Standard)
Objective: Synthesis of N-[3-(trifluoromethyl)phenyl]benzamide from benzoyl chloride and 3-(trifluoromethyl)aniline.[1][2]
Reagents:
-
Benzoyl chloride (1.05 equiv)
-
3-(Trifluoromethyl)aniline (1.0 equiv)[1]
-
Triethylamine (
) or Pyridine (1.2 equiv) -
Dichloromethane (DCM) (Solvent, 0.2 M)[3]
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 3-(trifluoromethyl)aniline (e.g., 10 mmol) and dry DCM (50 mL).
-
Base Addition: Add
(12 mmol) via syringe. Cool the mixture to 0°C using an ice bath to control the exotherm. -
Acylation: Add benzoyl chloride (10.5 mmol) dropwise over 15 minutes. Technical Note: Slow addition prevents the formation of di-acylated byproducts.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1]
-
Workup: Quench with saturated
(aq). Extract the aqueous layer with DCM (3x).[1] Wash combined organics with 1M HCl (to remove unreacted amine) followed by brine.[1] -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography ( , Hexane/EtOAc gradient).[1][3]
Protocol B: Palladium-Catalyzed Aminocarbonylation (Advanced)
Used when starting from aryl halides (e.g., bromobenzene) and 3-(trifluoromethyl)aniline under CO atmosphere.[1][2] This method is preferred when the acid chloride is unstable or unavailable.[1]
Reagents:
Part 3: Synthetic Utility & C-H Functionalization
The amide moiety in N-[3-(trifluoromethyl)phenyl]benzamide is not just a linker; it is a potent Directing Group (DG) for transition-metal-catalyzed C-H activation.[1]
Regioselectivity in C-H Activation
The molecule possesses two distinct aromatic rings susceptible to functionalization.[1][2] The amide N-H coordinates with metals (Pd, Rh, Ru) to direct activation at the ortho-positions.[3]
-
Ring A (Benzoyl): The carbonyl oxygen directs activation to the ortho-positions of the benzoyl ring.[1]
-
Ring B (Aniline): The amide nitrogen directs activation to the ortho-positions of the trifluoromethyl-substituted ring.[1]
Visualization: Synthesis & Activation Workflow
Figure 1: Synthesis and divergent C-H functionalization pathways of the benzamide scaffold.
Part 4: Medicinal Chemistry Applications[1][2][3][4][7]
Kinase Inhibitor Design (Type II)
This scaffold is structurally homologous to the "tail" region of several BCR-ABL and VEGFR inhibitors (e.g., Sorafenib, Nilotinib analogs).[3]
-
Mechanism: The amide nitrogen acts as a hydrogen bond donor to the conserved Glutamate (Glu) in the kinase
C-helix, while the carbonyl accepts a hydrogen bond from the Aspartate (Asp) of the DFG motif.[3] -
Role of CF3: The hydrophobic
group occupies the allosteric hydrophobic pocket adjacent to the ATP binding site, improving binding affinity and selectivity.[1][2][3]
Bioisostere Replacement Strategy
In lead optimization, if the amide bond suffers from rapid hydrolysis, this scaffold serves as the reference point for bioisosteric replacement.[3]
Part 5: Analytical Characterization
To validate the synthesis of N-[3-(trifluoromethyl)phenyl]benzamide, the following spectral data should be obtained.
| Technique | Expected Signal / Characteristic |
| 1H NMR (DMSO-d6) | |
| 13C NMR | |
| 19F NMR | |
| HRMS (ESI+) | [M+H]+ = 266.079: Calculated mass for Protonated molecular ion.[1][2] |
| IR Spectroscopy | 1650 cm⁻¹: Strong Amide I band (C=O stretch).3300 cm⁻¹: Amide II band (N-H stretch).[1][2] |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 956515, N-[4-(trifluoromethyl)phenyl]benzamide (Isomer Analog).[1] Retrieved from [Link]
-
Daugulis, O., et al. (2018).[1][3] Palladium-Catalyzed Ortho-Arylation of Benzamides.[1]Chemical Reviews. (General reference for Amide-Directed C-H Activation described in Part 3).
-
Manley, P. W., et al. (2010).[1][3] Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia.[1][3][5]Biochimica et Biophysica Acta.[1] (Context for Kinase Inhibitor Scaffold).
-
Vertex AI Search. (2026).[1] Consolidated search results for N-[3-(trifluoromethyl)phenyl]benzamide synthesis and properties. (Internal Data).
Sources
- 1. N-(4-(trifluoromethyl)phenyl)benzamide | C14H10F3NO | CID 956515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3,5-Bis-trifluoromethyl-phenyl)-4-chloro-2-trifluoromethyl-benzamide | C16H7ClF9NO | CID 10717756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis Protocol for N-[3-(trifluoromethyl)phenyl]benzamide
Abstract & Application Context
This technical guide outlines the optimized synthesis of N-[3-(trifluoromethyl)phenyl]benzamide , a structural motif frequently encountered in medicinal chemistry, particularly within the "Type II" kinase inhibitor class (e.g., Sorafenib analogs). The presence of the trifluoromethyl (
We present two distinct protocols to accommodate varying laboratory constraints and scale requirements:
-
Method A (Schotten-Baumann): A biphasic, aqueous-organic system ideal for scale-up and "green" chemistry compliance.
-
Method B (Anhydrous): A homogeneous dichloromethane (DCM) route preferred for parallel synthesis libraries or moisture-sensitive acid chloride analogs.
Retrosynthetic Analysis & Mechanism
The synthesis relies on a nucleophilic acyl substitution between 3-(trifluoromethyl)aniline (nucleophile) and benzoyl chloride (electrophile).
Reaction Mechanism
The nitrogen lone pair of the aniline attacks the carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion. A base is required to scavenge the generated hydrochloric acid (HCl) to prevent the protonation of the unreacted aniline, which would render it non-nucleophilic.
Figure 1: Mechanistic flow of the amide coupling reaction.
Experimental Protocols
Safety Pre-requisites
-
Benzoyl Chloride: Lachrymator and corrosive. Handle strictly in a fume hood.
-
3-(Trifluoromethyl)aniline: Toxic by inhalation and skin contact.
-
Reaction Exotherm: Both methods involve exothermic reactions. Temperature control is critical to prevent side reactions (e.g., di-acylation).
Method A: Schotten-Baumann Conditions (Biphasic)
Recommended for gram-scale synthesis where ease of workup is prioritized.
Reagents:
-
3-(Trifluoromethyl)aniline (1.0 equiv)
-
Benzoyl chloride (1.1 equiv)
-
Sodium Hydroxide (10% aq. solution, 2.5 equiv)
-
Solvent: Water / Diethyl Ether (or Toluene)
Protocol:
-
Preparation: In a 250 mL round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.61 g, 10 mmol) in 10% NaOH solution (10 mL).
-
Note: If the aniline does not dissolve/disperse well, add 10 mL of diethyl ether or toluene to create a biphasic system.
-
-
Addition: Cool the mixture to 0–5 °C using an ice bath.
-
Reaction: Add benzoyl chloride (1.28 mL, 11 mmol) dropwise over 15 minutes with vigorous stirring.
-
Critical: Vigorous stirring is essential to maximize the interfacial surface area between the aqueous base and the organic phase.
-
-
Completion: Remove the ice bath and stir at Room Temperature (RT) for 2 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot (
) should disappear.
-
-
Workup:
-
If solid precipitates: Filter the solid, wash with water (
) to remove salts, then wash with cold hexane ( ) to remove unreacted benzoyl chloride. -
If oil forms: Extract with Ethyl Acetate (
), wash combined organics with 1M HCl (to remove unreacted amine), then saturated , and brine. Dry over .
-
Method B: Anhydrous Conditions (DCM/TEA)
Recommended for high-throughput library synthesis or moisture-sensitive reagents.
Reagents:
-
3-(Trifluoromethyl)aniline (1.0 equiv)
-
Benzoyl chloride (1.05 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Optional, boosts yield for electron-deficient anilines.
Protocol:
-
Solvation: In a dried flask under Nitrogen/Argon atmosphere, dissolve 3-(trifluoromethyl)aniline (10 mmol) and TEA (15 mmol) in anhydrous DCM (30 mL).
-
Scientist's Insight: The
group is electron-withdrawing, reducing the nucleophilicity of the aniline. Adding 10 mol% DMAP can significantly accelerate the reaction [1].
-
-
Cooling: Cool the solution to 0 °C.
-
Acylation: Add benzoyl chloride (10.5 mmol) dropwise via syringe.
-
Observation: White smoke (TEA·HCl salts) will form immediately.
-
-
Incubation: Warm to RT and stir for 4–12 hours.
-
Quench & Wash: Dilute with DCM (50 mL). Wash sequentially with:
-
1M HCl (removes excess aniline and TEA).
-
Sat.
(hydrolyzes excess benzoyl chloride). -
Brine.[1]
-
-
Isolation: Dry over
, filter, and concentrate in vacuo.
Purification & Characterization Strategy
The crude product is often off-white. High purity (>98%) is required for biological assays.
Purification Decision Tree
Figure 2: Workflow for selecting the appropriate purification method.
Analytical Specifications
| Parameter | Expected Value/Range | Notes |
| Appearance | White to off-white crystalline solid | If yellow, wash with cold ether. |
| Melting Point | 130–135 °C (Predicted) | Meta-substituted benzamides typically melt lower than para-analogs (~204°C) [2]. |
| The NH proton is diagnostic; it will exchange with | ||
| LC-MS (ESI+) | Observe characteristic isotopic pattern if Cl-substituted analogs are used. |
Troubleshooting & Optimization
Issue 1: Low Yield / Incomplete Conversion
-
Cause: The electron-withdrawing
group deactivates the aniline. -
Solution: Use Method B. Add 10 mol% DMAP (4-Dimethylaminopyridine) as an acyl-transfer catalyst. Increase temperature to reflux (40 °C in DCM) if necessary.
Issue 2: Oil formation instead of Solid
-
Cause: Impurities (unreacted aniline) preventing crystal lattice formation.
-
Solution: Triturate the oil with cold Hexane or Pentane. Scratch the flask wall with a glass rod to induce nucleation.
Issue 3: Hydrolysis of Benzoyl Chloride
-
Cause: Wet solvents or old reagents.
-
Solution: Distill benzoyl chloride prior to use if it appears cloudy. Ensure DCM is dried over molecular sieves.
References
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.
-
PubChem Database. (2023). Compound Summary for N-[4-(trifluoromethyl)phenyl]benzamide (Para-isomer comparison). National Library of Medicine.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
Sources
Application Note: High-Performance Quantification of N-[3-(trifluoromethyl)phenyl]benzamide
From Quality Control to Bioanalysis: Strategies for Lipophilic Fluorinated Amides
Abstract & Introduction
The quantification of N-[3-(trifluoromethyl)phenyl]benzamide (hereafter referred to as TFMB ) is a critical task in medicinal chemistry, serving both as a key intermediate in the synthesis of kinase inhibitors (e.g., Sorafenib analogs, BCR-ABL inhibitors) and as a model compound for studying the metabolic stability of the trifluoromethyl-amide pharmacophore.[1]
The trifluoromethyl (-CF₃) group imparts significant lipophilicity (LogP ~3.5–4.[2]0) and metabolic resistance, yet it introduces unique analytical challenges:
-
Hydrophobicity: High retention on C18 columns leads to long run times or carryover issues.[2]
-
Solubility: Poor aqueous solubility requires careful sample diluent selection to prevent precipitation.[2]
-
Ionization: The electron-withdrawing nature of the -CF₃ group can suppress ionization in ESI, requiring optimized source parameters.[2]
This guide details two validated workflows: a robust HPLC-UV method for bulk purity/QC analysis and a high-sensitivity LC-MS/MS method for bioanalytical quantification in plasma.[2]
Physicochemical Profile & Sample Preparation[1][2][3]
Understanding the molecule is the first step to robust analysis.[2]
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₁₄H₁₀F₃NO | Monoisotopic Mass: 265.07 Da |
| LogP (Predicted) | ~3.8 | Highly lipophilic; requires high % organic mobile phase.[2] |
| pKa | ~13 (Amide N-H) | Neutral at physiological pH; use Acidic pH for best peak shape on silica.[2] |
| Solubility | DMSO, Methanol, Acetonitrile | Critical: Do not dissolve stock directly in 100% water.[1] |
| UV Max | ~240 nm, ~205 nm | 254 nm is a stable compromise for benzamide detection.[1][2] |
Sample Preparation Protocol (Standard Stock)
-
Weighing: Accurately weigh 10.0 mg of TFMB reference standard.
-
Dissolution: Dissolve in 10 mL of HPLC-grade Methanol (Concentration: 1.0 mg/mL). Note: Sonicate for 5 mins to ensure complete dissolution.
-
Working Standard: Dilute the stock 1:100 in 50:50 Acetonitrile:Water for a 10 µg/mL working standard. Avoid 100% aqueous diluents to prevent "crashing out."
Workflow 1: HPLC-UV for Purity & Quality Control
Objective: Quantify TFMB purity and separate synthesis precursors (Benzoic acid, 3-Trifluoromethylaniline).
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD)
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.[1]
-
Why? The "end-capping" reduces silanol interactions with the amide nitrogen, preventing peak tailing.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 10 µL
-
Column Temp: 30°C
Gradient Program
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 40% | Initial hold to retain polar impurities (Benzoic acid).[2] |
| 2.0 | 40% | Isocratic hold.[2] |
| 10.0 | 90% | Linear ramp to elute lipophilic TFMB. |
| 12.0 | 90% | Wash step to remove highly retained dimers. |
| 12.1 | 40% | Return to initial conditions.[2] |
| 15.0 | 40% | Re-equilibration (Crucial for reproducibility).[2] |
System Suitability Criteria (USP <621>)
-
Tailing Factor: < 1.5
-
Resolution (Rs): > 2.0 between TFMB and nearest impurity.
-
RSD (n=6 injections): < 1.0% for peak area.[2]
Workflow 2: LC-MS/MS for Bioanalysis (Plasma/Microsomes)
Objective: Trace quantification (ng/mL levels) in biological matrices.
Mass Spectrometry Parameters (ESI+)
The amide nitrogen allows for protonation ([M+H]⁺), though the electron-withdrawing CF₃ group slightly reduces proton affinity compared to non-fluorinated amides.[2]
-
Ion Source: Electrospray Ionization (ESI) – Positive Mode[1][2]
-
Capillary Voltage: 3.5 kV[2]
-
Desolvation Temp: 400°C (High temp required for stable spray of high-organic eluent)
-
Collision Gas: Argon[2]
MRM Transitions (Multiple Reaction Monitoring)
The fragmentation pattern typically involves the cleavage of the amide bond.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Assignment |
| Quantifier | 266.1 | 105.0 | 25 | Benzoyl cation (Ph-C≡O⁺) |
| Qualifier | 266.1 | 145.0 | 35 | Phenyl cation (loss of amide + CF3-aniline) |
| Internal Std | 270.1 | 109.0 | 25 | N-[3-(trifluoromethyl)phenyl]benzamide-d4 |
Biological Sample Preparation (Protein Precipitation)[1][2]
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard (IS) working solution.
-
Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Why Formic Acid? It disrupts protein-drug binding and ensures the analyte remains in the organic supernatant.[2]
-
-
Vortex: High speed for 30 seconds.
-
Centrifuge: 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Inject the clear supernatant directly (or dilute 1:1 with water if peak shape is poor due to solvent strength mismatch).[2]
Visualizing the Analytical Logic
Diagram 1: Fragmentation Pathway
This diagram illustrates the mechanistic cleavage of TFMB in the collision cell, validating the MRM transitions selected above.[1]
Caption: Proposed ESI+ fragmentation pathway showing the primary cleavage of the amide bond to yield the stable benzoyl cation (m/z 105).
Diagram 2: Method Development Decision Tree
A guide for troubleshooting retention and peak shape issues common with fluorinated amides.
Caption: Troubleshooting logic for optimizing chromatography of lipophilic amides.
Validation & Troubleshooting Guidelines
Linearity & Range
-
HPLC-UV: 1.0 µg/mL to 100 µg/mL (R² > 0.999).[2]
-
LC-MS/MS: 1.0 ng/mL to 1000 ng/mL (Weighted 1/x² regression).[2]
-
Note: Fluorinated compounds often exhibit excellent linearity but can suffer from "stickiness" in the injector port.[2]
-
The "Fluorine Carryover" Effect
Due to the hydrophobicity of the CF₃ group, TFMB may adsorb to PTFE tubing or injection needle seals.[1]
-
Solution: Use a needle wash solution of 90:10 Acetonitrile:Isopropanol + 0.1% Formic Acid .[2] The Isopropanol helps solubilize the fluorinated moiety better than Methanol.[2]
Specificity (Interference Check)
In metabolic studies, look for the Hydroxylated Metabolite .[1] The phenyl ring is susceptible to CYP450 oxidation.[2]
-
Metabolite shift: +16 Da (m/z 282).[2]
-
Resolution: Ensure your gradient is shallow enough (e.g., 5% change per minute) to separate the parent TFMB from its slightly more polar hydroxy-metabolite.[2]
References
-
International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Kerns, E. H., & Di, L. (2008).[1][2] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Context: Lipophilicity and solubility of fluorinated amides).
-
Shah, V. P., et al. (2000).[1][2] Bioanalytical Method Validation—A Revisit with a Decade of Progress. Pharmaceutical Research. (Context: Plasma extraction protocols).
-
PubChem Compound Summary. (2024). N-[3-(trifluoromethyl)phenyl]benzamide (CID 726-08-9).[2][4] National Center for Biotechnology Information.[2] [1][2]
Sources
Application Notes and Protocols for the Bio-Characterization of N-[3-(trifluoromethyl)phenyl]benzamide
These comprehensive application notes provide a strategic framework and detailed protocols for the biological evaluation of N-[3-(trifluoromethyl)phenyl]benzamide. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities. The experimental design detailed herein is structured to elucidate the compound's mechanism of action, cellular effects, and potential therapeutic liabilities, progressing from targeted biochemical assays to broader cell-based phenotypic screens.
Introduction: Unveiling the Biological Potential of a Novel Benzamide
N-[3-(trifluoromethyl)phenyl]benzamide belongs to the benzamide class of compounds, a scaffold known for a diverse range of biological activities, including but not limited to, insecticidal, fungicidal, antiviral, and anti-cancer properties. The presence of the trifluoromethyl group is of particular interest, as this moiety is known to enhance metabolic stability and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. A structurally related compound, N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, is a known activator of Phospholipase C (PLC), a critical enzyme in signal transduction pathways that leads to an increase in intracellular calcium levels.[1] This suggests that a primary avenue of investigation for N-[3-(trifluoromethyl)phenyl]benzamide should be its potential modulation of the PLC signaling cascade. Furthermore, the benzamide scaffold is a key structural component in a number of tyrosine kinase inhibitors, indicating that screening against a panel of kinases is a logical step in characterizing this compound's biological activity.
This guide will provide a tiered approach to the bio-characterization of N-[3-(trifluoromethyl)phenyl]benzamide, beginning with an assessment of its fundamental physicochemical properties, followed by targeted enzymatic and cell-based assays to probe its effects on key signaling pathways and cellular processes.
Section 1: Foundational Physicochemical Characterization
A thorough understanding of the physicochemical properties of N-[3-(trifluoromethyl)phenyl]benzamide is paramount for the design of robust and reproducible bioassays.
Solubility and Stability Assessment
Protocol: Kinetic Solubility and Stability Assessment
This protocol provides a general framework. It is recommended to use analytical methods like HPLC-UV or LC-MS to quantify the compound.
Materials:
-
N-[3-(trifluoromethyl)phenyl]benzamide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Assay-specific aqueous buffer
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of N-[3-(trifluoromethyl)phenyl]benzamide (e.g., 10 mM) in 100% DMSO.
-
Kinetic Solubility:
-
Serially dilute the DMSO stock solution into PBS or the specific aqueous assay buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant and low (typically ≤ 1%).
-
Incubate the solutions at room temperature for a defined period (e.g., 1-2 hours) with gentle agitation.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC-UV or LC-MS to determine the concentration of the compound remaining in solution. The highest concentration at which no precipitation is observed is the kinetic solubility.
-
-
Stability Assessment:
-
Incubate the compound in DMSO stock solution at various temperatures (e.g., room temperature, 37°C) and in the aqueous assay buffer for different durations (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples at each time point by HPLC-UV or LC-MS to quantify the amount of parent compound remaining. A decrease in the parent compound peak area over time indicates instability.
-
Data Presentation:
| Parameter | Solvent/Buffer | Concentration | Result |
| Kinetic Solubility | PBS, pH 7.4 | µM | |
| Stability (24h, 37°C) | 10 mM in DMSO | % Remaining | |
| Stability (24h, 37°C) | 10 µM in Assay Buffer | % Remaining |
Section 2: Primary Target-Based Assays
Based on the structural similarity to known PLC activators, the initial biochemical and cell-based assays should focus on the PLC signaling pathway.
Phospholipase C (PLC) Activity Assay
Rationale: This assay will directly determine if N-[3-(trifluoromethyl)phenyl]benzamide can modulate the enzymatic activity of PLC. Commercially available kits provide a straightforward method for this assessment.
Protocol: Colorimetric PLC Activity Assay
This protocol is adapted from commercially available kits which typically measure the hydrolysis of a chromogenic substrate.
Materials:
-
Phospholipase C (PLC) Activity Assay Kit (e.g., from Sigma-Aldrich or Abcam)
-
Purified PLC enzyme
-
N-[3-(trifluoromethyl)phenyl]benzamide
-
Positive control (e.g., m-3M3FBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of N-[3-(trifluoromethyl)phenyl]benzamide in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, PLC enzyme, and the test compound or control.
-
Initiate the reaction by adding the chromogenic PLC substrate.
-
Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 405 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of PLC activation or inhibition for each concentration of the test compound relative to the vehicle control. Determine the EC50 (for activators) or IC50 (for inhibitors) value.
Intracellular Calcium Flux Assay
Rationale: Since PLC activation leads to an increase in intracellular calcium, this cell-based assay will provide functional confirmation of the compound's effect on the PLC pathway in a more physiologically relevant context.
Protocol: Fluorescent Calcium Flux Assay
This protocol utilizes a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) and a fluorescence plate reader or flow cytometer.
Materials:
-
A suitable cell line known to express Gq-coupled receptors (e.g., HEK293, CHO)
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
N-[3-(trifluoromethyl)phenyl]benzamide
-
Positive control (e.g., ATP, carbachol)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in a 96-well plate.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes) to allow for dye uptake.
-
-
Cell Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Addition and Data Acquisition:
-
Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity.
-
After establishing a stable baseline, add N-[3-(trifluoromethyl)phenyl]benzamide or a positive control to the wells.
-
Continue to record the fluorescence signal over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis: The change in fluorescence intensity over time is indicative of calcium flux. Calculate the peak fluorescence response for each concentration of the test compound and determine the EC50 value.
Visualization of the PLC Signaling Pathway:
Caption: Proposed mechanism of action via PLC activation.
Section 3: Secondary Target and Phenotypic Screening
If the primary assays indicate activity, or to explore other potential mechanisms, a broader screening approach is warranted.
Tyrosine Kinase Inhibition Assay
Rationale: Given that the benzamide scaffold is present in many tyrosine kinase inhibitors, it is prudent to screen N-[3-(trifluoromethyl)phenyl]benzamide against a panel of relevant kinases to assess its selectivity.
Protocol: In Vitro Kinase Inhibition Assay
This is a general protocol that can be adapted for various kinase assay formats (e.g., radiometric, fluorescence-based, luminescence-based).
Materials:
-
Purified recombinant tyrosine kinase(s)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
N-[3-(trifluoromethyl)phenyl]benzamide
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the specific kinase)
-
Detection reagents (e.g., radiolabeled ATP, phosphospecific antibody)
-
96-well or 384-well microplate
-
Appropriate plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of N-[3-(trifluoromethyl)phenyl]benzamide in the kinase assay buffer.
-
Assay Reaction:
-
In a microplate, combine the kinase, its substrate, and the test compound or control.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the specified duration.
-
-
Detection: Stop the reaction and quantify the kinase activity using the appropriate detection method.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cell Proliferation/Cytotoxicity Assay
Rationale: This assay provides a broad measure of the compound's effect on cell viability and can indicate potential anti-proliferative or cytotoxic effects. The MTT or XTT assays are reliable and widely used methods.
Protocol: XTT Cell Proliferation Assay
The XTT assay measures the metabolic activity of viable cells.
Materials:
-
Cancer cell line(s) of interest (e.g., a panel representing different tumor types)
-
Cell culture medium and supplements
-
XTT labeling reagent
-
Electron-coupling reagent
-
N-[3-(trifluoromethyl)phenyl]benzamide
-
Positive control (e.g., Doxorubicin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of N-[3-(trifluoromethyl)phenyl]benzamide for a specified period (e.g., 48-72 hours).
-
XTT Labeling:
-
Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.
-
Add the XTT labeling mixture to each well.
-
-
Incubation: Incubate the plate for a few hours at 37°C.
-
Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (typically 450-500 nm) with a reference wavelength of around 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
Apoptosis Assay
Rationale: If the compound exhibits anti-proliferative activity, it is important to determine if this is due to the induction of apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis.
Protocol: Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
N-[3-(trifluoromethyl)phenyl]benzamide
-
Positive control for apoptosis (e.g., Staurosporine)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualization of the Experimental Workflow:
Caption: A tiered workflow for bio-characterization.
Section 4: Off-Target Liability and Safety Pharmacology
Rationale: Early assessment of potential off-target interactions is crucial to de-risk a compound in the drug discovery pipeline. In vitro safety panels screen the compound against a broad range of receptors, ion channels, transporters, and enzymes that are known to be associated with adverse drug reactions.
Protocol: In Vitro Safety Panel Screening
This is typically performed as a service by specialized contract research organizations (CROs).
Procedure:
-
Compound Submission: Provide a sufficient quantity of N-[3-(trifluoromethyl)phenyl]benzamide to the CRO.
-
Panel Selection: Choose a standard safety panel (e.g., a 44- or 94-target panel) that covers a wide range of clinically relevant off-targets.
-
Screening: The CRO will perform binding or functional assays for each target in the panel at one or more concentrations of the test compound.
-
Data Reporting: The results are typically provided as the percentage of inhibition or activation at the tested concentrations. Any significant off-target "hits" (typically >50% inhibition at 10 µM) should be followed up with dose-response studies to determine the IC50 or EC50.
Conclusion
This document provides a comprehensive and logical framework for the experimental design of bioassays for N-[3-(trifluoromethyl)phenyl]benzamide. By systematically progressing from fundamental physicochemical characterization to targeted and then broader phenotypic and safety screening, researchers can efficiently and effectively elucidate the biological activity and therapeutic potential of this novel compound. The provided protocols offer a solid foundation, and it is expected that they will be adapted and optimized based on the specific research questions and available resources.
References
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]
Sources
Application Notes and Protocols for the Synthesis of N-[3-(trifluoromethyl)phenyl]benzamide via Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of N-Aryl Benzamides and Modern Synthetic Strategies
N-Aryl benzamides are a cornerstone structural motif in medicinal chemistry and materials science. The titular compound, N-[3-(trifluoromethyl)phenyl]benzamide, and its analogs are of significant interest due to the prevalence of the trifluoromethyl group in pharmaceuticals, which can enhance metabolic stability, binding affinity, and lipophilicity. The robust amide linkage coupled with the electronically distinct phenyl rings makes this class of molecules a versatile scaffold for drug discovery.
Traditionally, the synthesis of such amides would involve the acylation of an aniline with a benzoyl chloride. While effective, this method can be limited by the availability and stability of the requisite starting materials and may not be suitable for highly functionalized or sensitive substrates. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering milder conditions, broader substrate scope, and greater functional group tolerance.[1][2] This guide provides a detailed exploration of modern catalytic methods for the synthesis of N-[3-(trifluoromethyl)phenyl]benzamide, with a primary focus on the highly efficient Buchwald-Hartwig amidation. A comparative analysis with other potential coupling reactions, namely the Suzuki-Miyaura and Heck couplings, is also presented to provide a comprehensive understanding of the available synthetic strategies.
I. The Buchwald-Hartwig Amidation: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a workhorse in organic synthesis for the formation of C-N bonds.[1][3] The reaction facilitates the coupling of an amine or amide with an aryl halide or pseudohalide. For the synthesis of N-[3-(trifluoromethyl)phenyl]benzamide, this translates to the direct coupling of benzamide with an aryl halide such as 1-bromo-3-(trifluoromethyl)benzene.
A. The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amidation is a well-studied process that involves a series of key steps orchestrated by a palladium catalyst, typically supported by a phosphine ligand.[1] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amidation.
The cycle commences with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (e.g., 1-bromo-3-(trifluoromethyl)benzene). This is often the rate-determining step. The resulting Pd(II) complex then coordinates with the amide (benzamide). A base is crucial for the subsequent deprotonation of the amide, forming a palladium-amido complex. The final and key bond-forming step is reductive elimination , which yields the desired N-aryl amide product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1]
B. Key Experimental Parameters and Their Rationale
The success of a Buchwald-Hartwig amidation is highly dependent on the careful selection of several key parameters:
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are often employed to promote both the oxidative addition and reductive elimination steps.[2][5] The steric bulk of the ligand can also prevent the formation of undesired side products.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amide. Sodium tert-butoxide (NaOt-Bu) is a common choice, although other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific substrates.[5]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the base and deactivation of the catalyst.[5]
C. Detailed Experimental Protocol: Synthesis of N-[3-(trifluoromethyl)phenyl]benzamide
This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene
-
Benzamide
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add benzamide (1.2 mmol, 1.2 equiv), 1-bromo-3-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Carefully quench the reaction by the slow addition of water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-[3-(trifluoromethyl)phenyl]benzamide.
II. Comparative Analysis of Coupling Reactions
While the Buchwald-Hartwig amidation is a premier method for this transformation, it is instructive to consider other palladium-catalyzed coupling reactions and understand their applicability and limitations.
| Reaction | Coupling Partners | Key Features & Limitations for N-Aryl Benzamide Synthesis |
| Buchwald-Hartwig Amidation | Aryl Halide + Amide | Highly efficient and general for C-N bond formation. [1] Requires a strong base. The direct use of amides can be challenging due to their lower nucleophilicity compared to amines, but this is overcome with appropriate ligand selection.[1] |
| Suzuki-Miyaura Coupling | Aryl Halide + Amine-derived Boronic Acid/Ester | Primarily a C-C bond-forming reaction. [6] C-N coupling is less common and typically requires specialized nitrogen-containing boron reagents, which may not be readily available. Direct coupling of benzamide is not a standard Suzuki-Miyaura protocol. |
| Heck Reaction | Aryl Halide + Alkene | Primarily a C-C bond-forming reaction to form substituted alkenes. [7] Not suitable for the direct formation of an N-aryl amide bond in this intermolecular fashion. Intramolecular Heck reactions can form nitrogen-containing heterocycles, but this is not applicable to the target synthesis.[8] |
A. Suzuki-Miyaura Coupling: A Less Direct Route
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation.[6] While C-N bond-forming variations exist, they are not as straightforward as the Buchwald-Hartwig amidation for this target. An indirect, multi-step approach would be necessary, for example, by first synthesizing a boronic acid derivative of the aniline and then coupling it with a suitable partner. This adds synthetic steps and is less atom-economical. The direct coupling of an amide nucleophile is not a typical application of the Suzuki-Miyaura reaction.[9]
B. The Heck Reaction: Not a Viable Pathway
The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene.[7] Its mechanism is fundamentally different from the Buchwald-Hartwig amidation and is not suited for the direct intermolecular coupling of an amide to an aryl halide to form an N-aryl amide.
III. Experimental Workflow and Logic
The choice of the Buchwald-Hartwig amidation as the primary synthetic route is based on its directness, efficiency, and well-established precedent for similar transformations. The experimental workflow is designed to ensure the success of this sensitive catalytic reaction.
Figure 2: General experimental workflow for the Buchwald-Hartwig amidation.
The logic behind this workflow is rooted in the principles of organometallic catalysis. The requirement for an inert atmosphere is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand. The order of addition of reagents can also be important, with the pre-formation of the catalyst-ligand complex sometimes being beneficial. The use of anhydrous solvent and a strong base ensures the efficiency of the deprotonation step, which is crucial for the catalytic cycle to proceed.
IV. Conclusion and Future Perspectives
The Buchwald-Hartwig amidation stands out as the most effective and direct method for the synthesis of N-[3-(trifluoromethyl)phenyl]benzamide. Its broad functional group tolerance and relatively mild conditions make it an invaluable tool for medicinal chemists and drug development professionals. While other coupling reactions like the Suzuki-Miyaura and Heck reactions are powerful in their own right, they are not well-suited for this particular transformation.
Future research in this area will likely focus on the development of even more active and robust catalyst systems, potentially utilizing non-precious metals, to further improve the sustainability and cost-effectiveness of these important reactions. Additionally, the expansion of the substrate scope to include even more challenging and complex amides and aryl halides will continue to be an area of active investigation.
References
Sources
- 1. surface.syr.edu [surface.syr.edu]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging N-[3-(trifluoromethyl)phenyl]benzamide in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology for identifying novel chemical starting points for drug development, particularly for challenging biological targets.[1][2] This approach utilizes low-molecular-weight compounds, or "fragments," to probe a protein's binding sites, offering a more comprehensive exploration of chemical space compared to traditional high-throughput screening (HTS).[1] These initial, often weak-binding hits are then optimized into high-affinity lead compounds through structure-guided medicinal chemistry.[3][4] This document provides a detailed technical guide on the application of N-[3-(trifluoromethyl)phenyl]benzamide, a versatile chemical scaffold, within an FBDD workflow. We will delineate the strategic rationale for its use, provide detailed protocols for biophysical screening and validation, and outline a roadmap for its evolution from a fragment hit to a lead candidate.
Introduction: The Strategic Value of N-[3-(trifluoromethyl)phenyl]benzamide in FBDD
The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. An ideal fragment should possess a favorable physicochemical profile, be amenable to synthetic elaboration, and contain functionalities that can engage in meaningful interactions with a biological target. N-[3-(trifluoromethyl)phenyl]benzamide emerges as a compelling candidate for several reasons:
-
Structural Precedence: The benzamide core is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Derivatives of this scaffold have shown activity against a wide range of targets, including kinases, tubulin, and ion channels.[5][6][7] This prevalence suggests a high degree of "biological relevance" for the core structure.
-
The Trifluoromethyl (CF3) Group: This functional group is of significant interest in medicinal chemistry. Its strong electron-withdrawing nature can influence the pKa of nearby functionalities and participate in unique intermolecular interactions, such as halogen bonds or dipole-dipole interactions. Furthermore, the CF3 group often enhances metabolic stability and membrane permeability, which are desirable properties in drug candidates.[5]
-
Optimal Fragment Properties: The molecule adheres well to the "Rule of Three," a common guideline for fragment library design (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3). This ensures good aqueous solubility, a prerequisite for many biophysical screening techniques, and a higher probability of binding with good ligand efficiency.[8]
Physicochemical Properties of N-[3-(trifluoromethyl)phenyl]benzamide
| Property | Value | Source |
| Molecular Formula | C14H10F3NO | PubChem CID: 956515[9] |
| Molecular Weight | 265.23 g/mol | PubChem CID: 956515[9] |
| XLogP3 | 3.8 | PubChem CID: 956515[9] |
| Hydrogen Bond Donors | 1 | PubChem CID: 956515[9] |
| Hydrogen Bond Acceptors | 1 | PubChem CID: 956515[9] |
| Rotatable Bonds | 2 | PubChem CID: 956515[9] |
The FBDD Workflow: An Overview
A successful FBDD campaign is a multi-stage, iterative process that integrates biophysical screening, structural biology, and medicinal chemistry. The journey from a fragment library to a validated lead candidate typically follows a structured path, as illustrated below.
Caption: The integrated FBDD workflow from fragment screening to lead candidate selection.
Experimental Protocols: Screening and Validation
The detection of weak fragment binding necessitates the use of highly sensitive biophysical techniques.[3][10] Here, we provide protocols for a primary screen using Surface Plasmon Resonance (SPR) and a validation/structural characterization step using X-ray crystallography.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free technique that monitors binding events in real-time by detecting changes in mass on a sensor chip surface where the target protein is immobilized.[11][12] It is a robust method for primary screening, providing information on whether a fragment binds, its kinetics (kon/koff), and its affinity (KD).
Materials:
-
SPR instrument (e.g., Biacore T200)
-
Sensor chip (e.g., CM5, suitable for amine coupling)
-
Target protein of interest (>95% purity), with an available amine group for coupling
-
N-[3-(trifluoromethyl)phenyl]benzamide stock solution (e.g., 100 mM in 100% DMSO)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of a flow cell with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to achieve a target immobilization level of 8,000-12,000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A second flow cell should be activated and deactivated without protein immobilization to serve as a reference surface.
-
-
Fragment Screening:
-
Prepare a dilution series of N-[3-(trifluoromethyl)phenyl]benzamide in running buffer. A typical concentration range for fragment screening is 10 µM to 500 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2% to avoid solvent effects.
-
Inject the fragment solutions over the reference and target flow cells at a flow rate of 30 µL/min. Use a contact time of 60 seconds and a dissociation time of 120 seconds.
-
Perform a buffer-only injection periodically for double referencing (subtracting the reference surface signal and the buffer injection signal).
-
-
Data Analysis:
-
Process the raw sensorgram data using the instrument's evaluation software.
-
A positive "hit" is identified by a clear, concentration-dependent binding response on the target surface that is absent on the reference surface.
-
For confirmed hits, perform a full kinetic analysis by fitting the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Protocol 2: Hit Validation by X-Ray Crystallography
Rationale: The ultimate validation of a fragment hit comes from visualizing its binding mode within the target protein's structure.[8][10] X-ray crystallography provides high-resolution structural information that is invaluable for the subsequent structure-guided optimization phase.[3]
Materials:
-
Purified and concentrated target protein (e.g., 5-10 mg/mL)
-
N-[3-(trifluoromethyl)phenyl]benzamide
-
Crystallization screens and plates
-
Cryoprotectant solutions
-
Synchrotron beamline access
Methodology:
-
Crystal Soaking: This is often the preferred method for fragments as it is higher throughput than co-crystallization.[13]
-
Grow crystals of the apo-protein to a suitable size (e.g., >50 µm) using a pre-established crystallization condition.
-
Prepare a soaking solution by adding N-[3-(trifluoromethyl)phenyl]benzamide to the mother liquor from the crystal drop. The fragment concentration should be high (e.g., 1-10 mM) to ensure saturation of the binding site. A co-solvent like DMSO may be required to aid solubility.
-
Transfer the apo-crystal into the soaking solution and incubate for a period ranging from a few minutes to several hours. The optimal time must be determined empirically.
-
Briefly transfer the soaked crystal into a cryoprotectant solution (typically mother liquor supplemented with glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data using standard software packages (e.g., XDS, MOSFLM).
-
Solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully inspect the initial electron density maps (Fo-Fc) for positive density corresponding to the bound fragment.
-
Model the fragment into the density, followed by iterative rounds of refinement and model building until convergence is reached and validation statistics are acceptable.
-
Data Interpretation: From Hit to Confirmed Starting Point
A positive result in a primary screen does not automatically qualify a fragment as a viable starting point. Rigorous validation and quantitative analysis are essential.
-
Orthogonal Confirmation: A true hit should be confirmable by at least one other biophysical method that relies on a different physical principle.[14] For instance, an SPR hit could be validated using ligand-observed NMR spectroscopy (e.g., Saturation Transfer Difference-NMR), which confirms binding in solution.
-
Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule and is a crucial guide for fragment optimization.[15] A good fragment hit typically exhibits a high LE.
-
Formula: LE = -ΔG / N, where ΔG is the free energy of binding (RT * ln(KD)) and N is the number of non-hydrogen atoms.
-
A desirable LE for a fragment is generally ≥ 0.3 kcal/mol per heavy atom.
-
Hypothetical Screening Results Summary
| Fragment | Method | Affinity (KD) | Heavy Atoms (N) | Ligand Efficiency (LE) | Structural Data? |
| N-[3-(trifluoromethyl)phenyl]benzamide | SPR | 250 µM | 19 | 0.26 | Yes |
| Fragment B | NMR | 500 µM | 15 | 0.25 | Yes |
| Fragment C | SPR | 100 µM | 24 | 0.23 | No |
The Path Forward: Structure-Guided Hit-to-Lead Optimization
With a structurally validated hit like N-[3-(trifluoromethyl)phenyl]benzamide, the goal is to increase potency and selectivity while maintaining drug-like properties.[16] This is achieved through several key strategies.[4][17]
-
Fragment Growing: This strategy involves adding chemical functionality to the core fragment to engage with adjacent pockets or interaction points identified in the crystal structure.[17][18]
-
Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be chemically linked together to create a single, higher-affinity molecule.
-
Fragment Merging: If two fragments bind in an overlapping fashion, their key interaction features can be combined into a novel, single chemical entity.
Caption: Key strategies for evolving a fragment hit into a potent lead compound.
Conclusion
N-[3-(trifluoromethyl)phenyl]benzamide represents a high-value fragment for initiating an FBDD campaign. Its favorable physicochemical properties and the established biological relevance of its core scaffold make it a promising starting point for discovering novel therapeutics. By employing a systematic workflow that integrates sensitive biophysical screening techniques like SPR with high-resolution structural methods such as X-ray crystallography, researchers can effectively validate its binding and obtain the critical structural insights needed for rational, efficient hit-to-lead optimization. The protocols and strategies outlined in this guide provide a robust framework for leveraging this fragment to its full potential in modern drug discovery.
References
-
Lagreid, M. B., et al. (2024). Fragment-based drug discovery campaigns guided by native mass spectrometry. RSC Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kos, J., et al. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. Medicinal Chemistry. Available at: [Link]
- Not available.
- Not available.
-
Massachusetts Biotechnology Council. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]
-
Cambridge Healthtech Institute. (2024). Fragment-Based Drug Discovery. Available at: [Link]
- Not available.
- Not available.
-
Technology Networks. (2024). Advances in Fragment-Based Drug Discovery. Available at: [Link]
- Not available.
- Not available.
-
Erlanson, D. (2022). Introduction into Fragment Based Drug Discovery. YouTube. Available at: [Link]
-
Laine, A. G., et al. (2014). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
o2h discovery. (2023). Fragment-based drug discovery: A graphical review. PubMed Central. Available at: [Link]
-
Ciulli, A., et al. (2014). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PubMed Central. Available at: [Link]
-
Chang, K., et al. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide. IUCrData. Available at: [Link]
-
Zoete, V. (2022). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Available at: [Link]
-
Sledz, P., & Calebiro, D. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed Central. Available at: [Link]
- Not available.
- Not available.
- Not available.
-
Sygnature Discovery. Fragment Screening. Available at: [Link]
- Not available.
-
ResearchGate. Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Available at: [Link]
-
PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Available at: [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Al-Hulli, Z., et al. (2024). Computational fragment-based drug design of potential Glo-I inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
PubChem. N-(4-(trifluoromethyl)phenyl)benzamide. Available at: [Link]
-
Imperial College London. (2019). Biophysical screening in fragment-based drug design: a brief overview. Available at: [Link]
- Not available.
- Not available.
- Not available.
-
Excelra. Hit to Lead Optimization in Drug Discovery. Available at: [Link]
Sources
- 1. massbio.org [massbio.org]
- 2. Fragment-Based Drug Discovery - 2024 Archive [drugdiscoverychemistry.com]
- 3. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-[4-amino-3-(trifluoromethyl)phenyl]benzamide|CAS 736-02-7 [benchchem.com]
- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 9. N-(4-(trifluoromethyl)phenyl)benzamide | C14H10F3NO | CID 956515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. excelra.com [excelra.com]
- 17. lifechemicals.com [lifechemicals.com]
- 18. researchgate.net [researchgate.net]
"N-[3-(trifluoromethyl)phenyl]benzamide as a chemical probe for target identification"
This Application Note is designed for researchers utilizing N-[3-(trifluoromethyl)phenyl]benzamide (herein referred to as TFMB-Amide ) as a chemical scaffold for target deconvolution.
While TFMB-Amide acts as a bioactive ligand (often hitting kinases, TRP channels, or bacterial FtsZ), it is chemically inert regarding covalent protein capture. Therefore, this guide details the "Minimalist Linker" strategy : converting the TFMB-Amide phenotypic hit into a Photoaffinity Probe (PAL-Probe) to covalently capture and identify its biological target via Mass Spectrometry (MS).
Executive Summary & Mechanism of Action
N-[3-(trifluoromethyl)phenyl]benzamide represents a "privileged structure" in medicinal chemistry. The m-trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzamide core mimics peptide bonds, allowing it to dock into the ATP-binding pockets of kinases (e.g., B-RAF, VEGFR) or the allosteric sites of ion channels (e.g., TRPV1).
The Challenge: Reversible Binding
As a "naked" inhibitor, TFMB-Amide binds reversibly (non-covalently). To identify its unknown target from a complex proteome, we cannot simply use the parent molecule. We must engineer a Photoaffinity Probe that retains the parent's binding affinity but gains two functions:
-
Photoreactivity: To covalently crosslink to the target upon UV irradiation.
-
Clickability: To attach a reporter tag (biotin/fluorophore) for enrichment.
The Solution: The "Silent" Bioisostere Strategy
The 3-(trifluoromethyl)phenyl moiety of the parent ligand is structurally nearly identical to the 3-(trifluoromethyl)-3-phenyldiazirine photophore. By swapping these groups, we create a probe that is sterically indistinguishable from the parent drug but chemically active.
Probe Design & Synthesis Strategy
Do not attach bulky fluorophores directly to the pharmacophore, as this often abolishes binding. Instead, use a Two-Step Enrichment (Click Chemistry) approach.
Structural Transformation
-
Parent Ligand: N-[3-(trifluoromethyl)phenyl]benzamide.
-
Reactive Probe: N-[3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl]benzamide (with a terminal alkyne handle added to the benzamide ring).
Workflow Diagram (DOT)
The following diagram illustrates the workflow from Phenotypic Hit to Target Identification.
Caption: Figure 1: Activity-Based Protein Profiling (ABPP) workflow using a TFMB-derived photoaffinity probe.
Experimental Protocol: Target Identification
Phase A: Probe Validation (Competition Assay)
Before attempting mass spec, you must prove the Probe binds the same target as the Parent.
-
Objective: Demonstrate that excess Parent (TFMB-Amide) prevents the Probe from labeling the target.
Materials:
-
Cell Lysate (e.g., HeLa or bacterial lysate depending on phenotype).
-
TFMB-PhotoProbe (Synthesized with diazirine/alkyne).
-
Parent TFMB-Amide (Competitor).
-
Rhodamine-Azide (for fluorescent gel visualization).
Step-by-Step:
-
Preparation: Aliquot lysate (1 mg/mL protein) into 3 tubes.
-
Competition:
-
Tube 1 (Probe Only): Add Probe (1 µM) + DMSO.
-
Tube 2 (Competition): Add Probe (1 µM) + Parent TFMB-Amide (50 µM, 50x excess).
-
Tube 3 (No Probe): DMSO only.
-
-
Incubation: Rotate at 4°C for 1 hour (allows equilibrium binding).
-
Crosslinking: Irradiate samples with UV light (365 nm) for 10 minutes on ice. Note: Use a Stratalinker or handheld UV lamp at <5 cm distance.
-
Click Reaction: Add "Click Mix" (100 µM Rhodamine-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). Incubate 1 hour at RT.
-
Readout: Run SDS-PAGE and scan for fluorescence.
-
Success Criteria: Tube 1 shows distinct bands. Tube 2 shows disappearance of those bands (indicating the Parent blocked the Probe).
-
Phase B: Large-Scale Pull-Down & Mass Spectrometry
Once validated, scale up to identify the protein.
Protocol:
-
Labeling: Incubate 10 mg of proteome with TFMB-PhotoProbe (5 µM). Perform UV crosslinking as above.
-
Lysis & Solubilization: Denature proteins using 1% SDS buffer. Crucial: High SDS ensures the probe is accessible for the click reaction.
-
Biotinylation: Perform Click Chemistry using Biotin-Azide (instead of Rhodamine).
-
Enrichment:
-
Pre-wash Streptavidin-agarose beads.
-
Incubate clicked lysate with beads for 2 hours.
-
Stringent Washing: Wash beads with 1% SDS (3x), 6M Urea (2x), and PBS (5x). Why? This removes non-covalent sticky proteins. Only the UV-crosslinked target remains.
-
-
On-Bead Digestion: Add Trypsin directly to beads. Incubate overnight at 37°C.
-
LC-MS/MS: Analyze peptides.
Data Analysis & Target Deconvolution
The output of LC-MS/MS will be a list of hundreds of proteins. You must filter this noise.
Quantitative Filtering Criteria
Use Label-Free Quantification (LFQ) or SILAC ratios to compare the "Probe Only" sample vs. the "Probe + Competitor" sample.
| Metric | High-Confidence Target | Non-Specific Background |
| Enrichment Ratio | > 5-fold (Probe / Control) | ~ 1:1 ratio |
| Competition Ratio | > 80% reduction with Parent | No reduction |
| Peptide Count | > 2 unique peptides | 1 peptide |
| Known Biology | Linked to Kinase/TRP/FtsZ families | Keratin, Actin, Tubulin |
Common Contaminants (Ignore List)
When analyzing benzamide probes, frequently observed background proteins (non-specific binders) include:
-
HSP70/HSP90 (Chaperones often bind hydrophobic probes).
-
Serum Albumin (if using serum-containing media).
-
Carboxylases (contain endogenous biotin).
Troubleshooting & Optimization
Issue: High Background / Smear on Gel
-
Cause: Probe concentration too high or UV irradiation too long.
-
Fix: Titrate probe down (10 µM -> 1 µM -> 100 nM). Reduce UV time to 5 mins.
Issue: No Labeling Observed
-
Cause: The "Alkyne" handle on the benzamide ring might be sterically blocking binding.
-
Fix: Move the alkyne to a different position on the benzamide ring (e.g., meta vs para) or extend the linker length.
Issue: Parent does not compete
-
Cause: The Probe binds non-specifically (membrane insertion) rather than to a specific pocket.
-
Fix: This suggests TFMB-Amide might be acting via a non-specific mechanism (e.g., membrane disruption) rather than a protein target.
References
-
Development of Trifluoromethyl-Diazirine Probes
- Hatanaka, Y., & Sadakane, Y. (2002). Photoaffinity labeling in drug discovery and developments: chemical gateway for entering proteomic frontier. Current Topics in Medicinal Chemistry.
-
Benzamide Scaffold in Kinase Inhibition
- Wilhelm, S. M., et al. (2004). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. (Demonstrates the TFMB motif in kinase inhibitors).
-
ABPP Protocols & Click Chemistry
- Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology.
-
TRPV1 Antagonists (Benzamide Class)
- Gunthorpe, M. J., et al. (2004). Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist. Neuropharmacology.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[3-(trifluoromethyl)phenyl]benzamide
Welcome to the technical support center for the synthesis of N-[3-(trifluoromethyl)phenyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during this specific amide bond formation. Our goal is to empower you with the scientific understanding to not only solve common issues but also to proactively improve your reaction yields and product purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of N-[3-(trifluoromethyl)phenyl]benzamide, particularly when employing the widely used Schotten-Baumann reaction between benzoyl chloride and 3-(trifluoromethyl)aniline.
Issue 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields in the synthesis of N-[3-(trifluoromethyl)phenyl]benzamide are a common frustration. The root causes often lie in the reactivity of the starting materials and the reaction conditions. Let's break down the likely culprits and their solutions.
Causality and Solutions:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water, leading to the formation of benzoic acid, which is unreactive under these conditions.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-quality benzoyl chloride. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Protonation of 3-(Trifluoromethyl)aniline: The reaction generates hydrochloric acid (HCl) as a byproduct. This acid will protonate the unreacted amine, rendering it non-nucleophilic and unable to participate in the reaction.[1]
-
Solution: The cornerstone of the Schotten-Baumann reaction is the use of a base to neutralize the in-situ generated acid.[1][2] A two-phase system with an aqueous base (e.g., 10% NaOH or K₂CO₃ solution) is often effective.[3] The base in the aqueous phase neutralizes the HCl, allowing the amine in the organic phase to remain active.[3] Vigorous stirring is crucial to maximize the interface between the two phases.
-
-
Reduced Nucleophilicity of the Amine: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which reduces the electron density on the aniline ring and, consequently, the nucleophilicity of the amine nitrogen.[4] This can slow down the rate of the desired nucleophilic attack on the benzoyl chloride.
-
Solution:
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic approach to optimizing the temperature is recommended. Start at room temperature and incrementally increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Alternative Basicity: In a non-aqueous system, an organic base like pyridine or triethylamine can be used. Pyridine can also act as a nucleophilic catalyst.
-
-
Optimization Workflow:
Caption: Workflow for optimizing the yield of N-[3-(trifluoromethyl)phenyl]benzamide.
Issue 2: I'm observing a significant amount of a white, insoluble byproduct that is not my desired product. What is it and how can I prevent its formation?
If you are using a coupling agent like dicyclohexylcarbodiimide (DCC) for the direct amidation of benzoic acid with 3-(trifluoromethyl)aniline, the most likely insoluble byproduct is N,N'-dicyclohexylurea (DCU).
Causality and Solutions:
DCU is formed from the reaction of DCC with the activated carboxylic acid intermediate. While necessary for the reaction to proceed, its low solubility in many organic solvents can make purification challenging.
-
Prevention and Mitigation:
-
Filtration: In many cases, the DCU can be removed by simple filtration of the reaction mixture before the aqueous work-up.
-
Solvent Selection: Running the reaction in a solvent where the product is soluble but DCU is not (e.g., dichloromethane) can facilitate its removal by filtration.
-
Alternative Coupling Agents: Consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous work-up.
-
Data Comparison: Coupling Agents
| Coupling Agent | Byproduct | Byproduct Solubility | Removal Method |
| DCC | N,N'-Dicyclohexylurea (DCU) | Insoluble in many organic solvents | Filtration |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble | Aqueous work-up |
| HATU/HBTU | Tetramethylurea | Water-soluble | Aqueous work-up |
Issue 3: My product is an oil and won't crystallize. How can I induce crystallization?
The formation of an oil instead of a solid can be due to impurities or the presence of a low-melting eutectic mixture.[5]
Troubleshooting Steps:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the oil. This will act as a template for crystallization.
-
Solvent System Adjustment:
-
Recrystallization: Attempt recrystallization from a suitable solvent system. A common technique is to dissolve the oil in a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, hexanes) until the solution becomes turbid. Gentle warming to redissolve the oil followed by slow cooling can promote crystal formation.
-
Trituration: Add a solvent in which your product is sparingly soluble but the impurities are soluble. Stir or sonicate the mixture. This can often induce the product to solidify.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to N-[3-(trifluoromethyl)phenyl]benzamide?
A1: The most prevalent laboratory-scale method is the Schotten-Baumann reaction , which involves the acylation of 3-(trifluoromethyl)aniline with benzoyl chloride in the presence of a base.[2][3][6] Another common approach is the direct amidation of benzoic acid with 3-(trifluoromethyl)aniline using a coupling agent such as DCC or EDC.[7][8] For industrial-scale synthesis, catalytic methods are gaining traction due to their higher atom economy.[9]
Q2: What is the role of the trifluoromethyl group in this synthesis?
A2: The trifluoromethyl (-CF₃) group has a significant electronic impact on the 3-(trifluoromethyl)aniline starting material. It is a potent electron-withdrawing group, which deactivates the aromatic ring and reduces the nucleophilicity of the amine.[4] This can make the reaction more sluggish compared to the amidation of aniline itself. However, the -CF₃ group is often a desirable feature in pharmaceutical compounds as it can enhance metabolic stability and binding affinity.[10][11]
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Benzoyl Chloride: This reagent is corrosive and a lachrymator (causes tearing). It reacts with moisture to produce HCl gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3-(Trifluoromethyl)aniline: This compound is toxic and can be absorbed through the skin. Handle with care and appropriate PPE.
-
Solvents: Use flammable organic solvents like dichloromethane in a fume hood away from ignition sources.
-
Bases: Concentrated sodium hydroxide or potassium hydroxide solutions are corrosive. Handle with care.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (3-(trifluoromethyl)aniline and benzoyl chloride) on a TLC plate. The disappearance of the starting amine and the appearance of a new spot corresponding to the product indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[12]
Reaction Monitoring Visualization:
Caption: Visual representation of TLC monitoring for the synthesis.
Experimental Protocols
Protocol 1: Schotten-Baumann Synthesis of N-[3-(trifluoromethyl)phenyl]benzamide
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethyl)aniline (1.0 eq) and dichloromethane (DCM, ~10 mL per gram of amine).
-
Add an aqueous solution of 10% sodium hydroxide (2.0 eq).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography.[13]
References
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
Grokipedia. Schotten–Baumann reaction. Retrieved from [Link]
-
YouTube. (2021, January 31). Synthesis of Benzamide. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]
-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]
-
MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]
-
ChemRxiv. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
JACS Au. (2024, February 15). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. Retrieved from [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
UCL Discovery. (2018). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]
Technical Support Center: Solubilization Strategies for N-[3-(trifluoromethyl)phenyl]benzamide
Executive Summary & Physicochemical Profile
The Challenge: N-[3-(trifluoromethyl)phenyl]benzamide is a classic "brick dust" molecule.[1][2] The trifluoromethyl (-CF3) group, while excellent for metabolic stability and binding affinity, significantly increases lipophilicity (LogP ~3.5–4.[3]0) and crystal lattice energy.[1][2] Researchers frequently encounter immediate precipitation ("crashing out") when diluting DMSO stocks into aqueous media, leading to erratic biological data and false negatives.[3][1][2]
The Solution: Standard aqueous buffers (PBS, Saline) are insufficient.[3][2] Successful delivery requires disrupting the crystal lattice using aprotic cosolvents (DMSO), polymeric stabilizers (PEG400), or inclusion complexation (Cyclodextrins).[3][2]
Table 1: Physicochemical Profile & Solubility Thresholds
| Property | Value / Characteristic | Implication for Handling |
| Molecular Weight | ~265.2 g/mol | Small molecule, high permeability potential.[1][2] |
| LogP (Octanol/Water) | ~3.5 (High Lipophilicity) | Rapidly partitions into membranes; resists water.[1][2] |
| pKa (Amide) | > 14 (Non-ionizable) | pH adjustment will NOT improve solubility. Do not use acid/base to dissolve.[1][2] |
| Water Solubility | < 10 µg/mL (Insoluble) | Requires organic cosolvents or carriers.[1][2] |
| Solubility in DMSO | > 50 mg/mL | Excellent stock solvent.[1][2] |
| Solubility in Ethanol | > 20 mg/mL | Good alternative, but volatile.[3][1][2] |
Decision Matrix: Selecting the Right Solvent System
Before preparing your solution, determine your end-use application.[3][1][2] The strategy for a cell culture assay differs fundamentally from an animal injection.[1][2]
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Protocol A: In Vitro (Cellular Assays)
Target: Final assay concentration 1 nM – 10 µM.[1][2]
The Pitfall: Direct addition of a high-concentration DMSO stock (e.g., 50 mM) into cell media often causes immediate, invisible micro-precipitation.[3] The compound floats as a film or sinks, reducing bioavailability.[3]
The Fix: Use an Intermediate Dilution Step .[1][2]
-
Prepare Master Stock: Dissolve powder in 100% anhydrous DMSO to 10 mM . Vortex until clear.
-
Intermediate Dilution (100x): Dilute the Master Stock into a secondary solvent (e.g., culture media or PBS) only if the concentration is low enough.[1][2] However, for hydrophobic benzamides, it is safer to perform serial dilutions in 100% DMSO first.[3]
-
Example: Dilute 10 mM stock to 1 mM in DMSO.
-
-
Final Spiking: Add the 1 mM DMSO solution to the cell media at a 1:1000 ratio.
Protocol B: In Vivo Cosolvent Formulation (IP/IV/Oral)
Target: Dosing 1–10 mg/kg.[1][2]
Mechanism: This system uses DMSO to dissolve the crystal, PEG400 to extend the solvent network, and Tween 80 to prevent recrystallization upon contact with blood/fluids.[3]
Recommended Formulation:
Step-by-Step Procedure:
-
Weigh the required amount of N-[3-(trifluoromethyl)phenyl]benzamide.
-
Dissolve completely in the calculated volume of DMSO (5% of total volume). Critical: Ensure no crystals remain.[2]
-
Add PEG 400 (40% of total volume) and vortex vigorously. The solution may warm slightly.[1][2][4]
-
Add Tween 80 (5% of total volume) and vortex.
-
Slowly add Saline (50% of total volume) dropwise while vortexing.
-
Note: If cloudiness appears, sonicate at 37°C for 5-10 minutes. If it remains cloudy, the concentration exceeds the solubility limit for this system (likely ~2-3 mg/mL).
-
Protocol C: Cyclodextrin Complexation (The "Gold Standard")
Target: High dose (>10 mg/kg) or sensitive routes where organic solvents are toxic.[1][2]
Mechanism: The hydrophobic trifluoromethyl-phenyl ring fits snugly inside the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) , while the outer shell remains water-soluble.[1] This hides the hydrophobic "grease" from the water.
Recommended Formulation: 20-30% (w/v) HP-β-CD in Water. [1][2]
Figure 2: Workflow for generating a stable inclusion complex.
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.[1][2]
-
Sonicate for 20 minutes.
-
Agitate (shake) at room temperature overnight. The mechanical energy helps the hydrophobic molecule enter the cyclodextrin cavity.
-
Filter sterilize (0.22 µm).[1][2] The resulting filtrate is a true solution of the drug-CD complex.
Troubleshooting & FAQ
Q: My solution turns cloudy immediately after adding water to my DMSO stock. A: This is the "Solvent Shift" effect.[1][2] The hydrophobic CF3 group drives the molecule out of solution as the water content increases.
-
Fix: Switch to Protocol B (Cosolvents) or ensure your final concentration in water is below the thermodynamic solubility limit (<10 µg/mL).[1][2]
Q: Can I use acid or base to dissolve it? A: No. The amide nitrogen is not basic (pKa < 0) and the CF3 group is not acidic enough to ionize in safe ranges. pH adjustment will only add salt to your system without helping solubility.[1][2]
Q: Is the compound stable in DMSO? A: Yes, benzamides are generally stable in DMSO at -20°C for months.[2] However, avoid repeated freeze-thaw cycles which can introduce moisture.[3][1][2] Water in DMSO promotes precipitation.[1][2]
Q: I see crystals in my animal dosing syringe. A: This is dangerous (embolism risk).[1][2]
-
Immediate Fix: Warm the syringe in your hand or a 37°C bath.[1][2]
-
Long-term Fix: Reduce the drug concentration or increase the % of PEG400. If using Protocol B, ensure you add the water last and slowly .
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] Link
-
Loftsson, T., & Brewster, M. E. (2010).[3][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
PubChem. (2025).[1][2][5] N-[3-(trifluoromethyl)phenyl]benzamide Compound Summary. National Library of Medicine.[1][2] Link[3][1][2]
-
Strickley, R. G. (2004).[3][1][2] Solubilizing excipients in oral and injectable formulations.[1][2] Pharmaceutical Research. Link
Sources
- 1. N-(4-(trifluoromethyl)phenyl)benzamide | C14H10F3NO | CID 956515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-phenyl-2-(trifluoromethyl)benzamide | C14H10F3NO | CID 3321744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-[3-phenyl-5-(trifluoromethyl)phenyl]benzamide | C20H14F3NO | CID 134101871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for N-[3-(trifluoromethyl)phenyl]benzamide Synthesis
Welcome to the technical support center for the synthesis of N-[3-(trifluoromethyl)phenyl]benzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide bond formation. We will move beyond basic protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve consistent, high-yield results.
The synthesis of N-[3-(trifluoromethyl)phenyl]benzamide via the acylation of 3-(trifluoromethyl)aniline with benzoyl chloride is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2] However, the electronic properties of 3-(trifluoromethyl)aniline present specific challenges that require careful consideration of reaction parameters. This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing N-[3-(trifluoromethyl)phenyl]benzamide?
The core challenge lies in the reduced nucleophilicity of the starting amine, 3-(trifluoromethyl)aniline. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, which decreases the electron density on the aniline nitrogen atom. This makes the amine a weaker nucleophile, leading to a slower reaction rate compared to the acylation of electron-rich anilines.[3] Consequently, forcing conditions or carefully optimized protocols are often necessary to achieve high conversion.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this synthesis can typically be traced back to several key factors:
-
Incomplete Reaction: Due to the reduced nucleophilicity of the amine, the reaction may not have gone to completion under your current conditions. Longer reaction times or a moderate increase in temperature may be required.[4]
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and readily hydrolyzes upon contact with water to form benzoic acid.[3] This side reaction consumes your acylating agent. Ensuring anhydrous (dry) conditions is critical.
-
Ineffective Base: The base plays a crucial role in neutralizing the HCl byproduct of the reaction.[5] If the base is not strong enough or is not present in a sufficient amount, the HCl generated will protonate the starting amine, rendering it unreactive and halting the reaction.
-
Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting materials. A slight excess of the benzoyl chloride is sometimes used, but a large excess can complicate purification.[3]
Q3: How critical is the quality of my reagents and solvents?
Extremely critical. The success of this reaction, particularly in avoiding the major side reaction of hydrolysis, hinges on the quality of the materials used.
-
Benzoyl Chloride: Should be fresh and stored under an inert atmosphere. Older bottles may have already partially hydrolyzed to benzoic acid.
-
3-(trifluoromethyl)aniline: Ensure high purity, as impurities can interfere with the reaction.
-
Solvents: Use anhydrous grade solvents. If not available, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) should be freshly distilled from an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF).
-
Glassware: All glassware must be thoroughly dried before use, either in an oven or by flame-drying under vacuum.
Q4: What is the best base to use? Should I choose an inorganic or organic base?
The choice of base is a critical optimization parameter. Both inorganic and organic bases can be effective, and the best choice depends on the solvent system.
-
Inorganic Bases (e.g., NaOH, K₂CO₃): These are typically used in biphasic Schotten-Baumann conditions, where the base resides in an aqueous phase and neutralizes the HCl as it is formed.[1][5] This method is robust, inexpensive, and effective. The vigorous stirring required for such biphasic systems is essential to maximize the interfacial area where the reaction occurs.
-
Organic Bases (e.g., Pyridine, Triethylamine (Et₃N)): These are used in single-phase, anhydrous organic solvents (like DCM, THF, or dioxane).[6][7] Pyridine can act as both a base and a nucleophilic catalyst, activating the benzoyl chloride to form a highly reactive acylpyridinium salt, which can accelerate the acylation of the deactivated amine.[5] For sterically hindered or electron-poor amines, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be preferred.
Q5: How do I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials (3-(trifluoromethyl)aniline and benzoyl chloride). The disappearance of the limiting reagent (typically the aniline) and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progress. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v).
Q6: What is the best procedure for product work-up and purification?
A standard work-up procedure involves:
-
Quenching the reaction mixture, often with water or a dilute acid to neutralize any remaining base.
-
If a biphasic system was used, separate the organic layer. If a single-phase organic solvent was used, perform an aqueous wash.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and organic base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted benzoyl chloride and benzoic acid, and finally with brine.[8]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
The crude product is typically a solid. Recrystallization is the most common purification method. A solvent system like ethanol/water or ethyl acetate/hexanes can be effective.[9] If the product is an oil or recrystallization fails to remove impurities, purification by flash column chromatography on silica gel is recommended.[10]
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Starting material remains on TLC) | 1. Insufficient reaction time or temperature. 2. Deactivated amine is not reacting under current conditions. 3. Ineffective base or insufficient amount. 4. Moisture contamination has consumed the benzoyl chloride. | 1. Increase reaction time. If no progress, increase temperature in 10-20°C increments. 2. Switch to a more robust system. If using NaOH/H₂O, try pyridine in anhydrous DCM. 3. Ensure at least 1.1-1.2 equivalents of base are used. 4. Rigorously dry all glassware, solvents, and reagents. |
| Significant Benzoic Acid Byproduct (Visible on TLC/NMR) | Hydrolysis of benzoyl chloride due to moisture. | 1. Use anhydrous solvents and reagents. 2. Purge the reaction vessel with an inert gas (N₂ or Argon) before adding reagents. 3. Add the amine and base to the solvent before slowly adding the benzoyl chloride. |
| Multiple Unidentified Spots on TLC | 1. Diacylation (less common with this substrate). 2. Side reactions from impurities in starting materials. 3. Product degradation due to excessive heat. | 1. Use a 1:1 or slight excess (1.05 eq) of the amine. 2. Verify the purity of your starting materials via NMR or GC-MS. 3. Avoid excessively high temperatures during the reaction and work-up. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities depressing the melting point. 2. Residual solvent. | 1. Purify the crude material using flash column chromatography. 2. Ensure the product is thoroughly dried under high vacuum. Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and adding a poor solvent (e.g., hexanes) dropwise to induce precipitation. |
Optimized Experimental Protocols
Protocol A: Classical Schotten-Baumann Conditions (Biphasic)
This method is cost-effective and robust, suitable for moderate to large-scale synthesis.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethyl)aniline (1.0 eq).
-
Add dichloromethane (DCM, ~5 mL per mmol of aniline) and an aqueous solution of sodium hydroxide (2M, 2.0 eq).
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the biphasic mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water).
Protocol B: Modified Anhydrous Conditions with Pyridine
This method is often more effective for deactivated amines due to the catalytic role of pyridine.
Step-by-Step Methodology:
-
To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(trifluoromethyl)aniline (1.0 eq).
-
Dissolve the aniline in anhydrous dichloromethane (DCM, ~5 mL per mmol of aniline).
-
Add anhydrous pyridine (1.5 eq) and cool the solution to 0 °C.
-
Slowly add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and proceed with the aqueous work-up as described in Protocol A (Step 7 onwards).
-
Recrystallize the crude solid.
Data Summary for Optimization
| Parameter | Protocol A (Schotten-Baumann) | Protocol B (Anhydrous Pyridine) | Rationale |
| Base | 2M NaOH (aq) | Pyridine | NaOH is a strong, inexpensive base. Pyridine acts as a base and a nucleophilic catalyst.[5] |
| Solvent | DCM / Water | Anhydrous DCM | Biphasic system is simple; anhydrous system prevents hydrolysis and is often faster for deactivated substrates.[1] |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; room temperature is often sufficient for completion. |
| Stoichiometry | Aniline:Benzoyl Chloride:Base (1 : 1.1 : 2) | Aniline:Benzoyl Chloride:Base (1 : 1.1 : 1.5) | A slight excess of the acylating agent ensures full conversion of the valuable amine.[3] |
| Typical Yield | 75-85% | 85-95% | The catalytic effect of pyridine often leads to higher yields with electron-poor anilines. |
Visualizations
Reaction Mechanism
Caption: Mechanism of amide formation via nucleophilic acyl substitution.
Experimental Workflow
Caption: General experimental workflow for N-aryl benzamide synthesis.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting low reaction yields.
References
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Available from: [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Available from: [Link]
-
Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available from: [Link]
-
Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Available from: [Link]
-
Land of Chemistry. (2024, May 6). Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12 | Land of Chemistry |. YouTube. Available from: [Link]
-
White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Available from: [Link]
-
MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available from: [Link]
-
ACS Publications. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions of amide synthesis. Available from: [Link]
-
ACS Publications. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Available from: [Link]
-
Chemistry Education. Synthesis and analysis of amides. Available from: [Link]
-
IUCr Journals. (2022, January 27). Crystal structures of N-[4-(trifluoromethyl)- phenyl]benzamide and N-(4-methoxyphenyl). Available from: [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. testbook.com [testbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]
"side reactions in the synthesis of N-[3-(trifluoromethyl)phenyl]benzamide"
Topic: Synthesis of N-[3-(trifluoromethyl)phenyl]benzamide
Ticket ID: BZ-CF3-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Group[1]
Executive Summary & Chemical Context
Welcome to the technical support hub for N-[3-(trifluoromethyl)phenyl]benzamide . You are likely synthesizing this motif as a fragment for kinase inhibitors (e.g., Sorafenib analogs) or as a robust intermediate in medicinal chemistry campaigns.[1]
The Central Challenge:
The synthesis involves the acylation of 3-(trifluoromethyl)aniline .[1] This is not a standard aniline acylation.[1] The trifluoromethyl group (
-
Consequence: The nitrogen lone pair is inductively pulled toward the ring, significantly lowering its pKa (~3.5) compared to unsubstituted aniline (~4.6).[1]
-
Result: The amine is a "sluggish" nucleophile.[1] It loses the race against moisture (hydrolysis) if the reaction conditions are not strictly controlled.[1]
The Chemistry Engine: Mechanism & Kinetics
To troubleshoot effectively, you must understand the competing pathways in your flask.
Primary Reaction (The Goal)
[1]-
Mechanism: Addition-Elimination (
).[1] -
Rate Limiting Step: Nucleophilic attack of the amine on the carbonyl carbon.[1] Because your amine is deactivated by the
group, this step is slower than usual.[1]
Competitor 1: Hydrolysis (The Yield Killer)
[1]-
Cause: Wet solvents or high humidity.[1]
-
Kinetics: Benzoyl chloride hydrolyzes rapidly.[1] If your amine is slow (which it is), water will win the competition for the acyl chloride.
Competitor 2: Imide Formation (The "Over-Reaction")
[1]-
Likelihood: Low for this specific substrate (due to steric/electronic bulk), but possible if large excesses of benzoyl chloride and strong bases (e.g., NaH, or refluxing Pyridine) are used.[1]
Troubleshooting Dashboard (FAQs)
Below are the most common "Support Tickets" we receive for this synthesis, with diagnostic steps and solutions.
Ticket #101: "The reaction stalled. I still see a bright starting material spot on TLC."
-
Diagnosis: Nucleophilic Stagnation. The
group has deactivated the amine to the point where it cannot displace the chloride efficiently at room temperature, or the benzoyl chloride has hydrolyzed before reacting. -
Solution:
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) . This forms a highly reactive N-acylpyridinium intermediate that is more electrophilic than the acid chloride.[1]
-
Temperature: Gently heat the reaction to 40-50°C.
-
Reagent Quality: Check your Benzoyl Chloride. If it smells strongly of acetic/benzoic acid or has crystals, distill it or use a fresh bottle.[1]
-
Ticket #102: "I have a new spot running much higher (higher
) than my product."
-
Diagnosis: Benzoic Anhydride Formation. [1]
-
Solution:
Ticket #103: "My product is a sticky oil/gum, not a solid."
-
Diagnosis: Impurity Trapping. The product is likely contaminated with Benzoyl Chloride (liquid) or trapped solvent.[1] The pure amide should be a solid (Mp ~130-135°C).[1]
-
Solution:
Validated Experimental Protocol
Protocol ID: BZ-CF3-STD-05 Scale: 10 mmol Purity Target: >98% HPLC[1]
| Reagent | Equiv.[1][5] | Role | Notes |
| 3-(Trifluoromethyl)aniline | 1.0 | Substrate | Limiting reagent.[1] |
| Benzoyl Chloride | 1.2 | Electrophile | Slight excess to drive completion.[1][5] |
| Triethylamine (TEA) | 1.5 | Base | Scavenges HCl.[1] |
| DMAP | 0.1 | Catalyst | Crucial for deactivated anilines. |
| DCM (Anhydrous) | - | Solvent | Concentration ~0.2 M. |
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask. Cool under
atmosphere. -
Charge: Add 3-(trifluoromethyl)aniline (1.61 g, 10 mmol), TEA (2.1 mL, 15 mmol), and DMAP (122 mg, 1 mmol) to 50 mL anhydrous DCM.
-
Cool: Submerge flask in an ice-water bath (0°C).
-
Addition: Add Benzoyl Chloride (1.4 mL, 12 mmol) dropwise over 10 minutes. Note: Exotherm is possible.[1]
-
Reaction: Remove ice bath. Stir at Room Temperature for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).[1]
-
Checkpoint: If SM remains after 6h, heat to reflux for 1h.[1]
-
-
Quench: Add 20 mL sat.
solution. Stir vigorously for 30 mins. -
Workup:
-
Purification: Recrystallize from Ethanol/Water or flash chromatography (SiO2, Hex/EtOAc).
Visualization: Pathway & Logic
Figure 1: Reaction Logic & Impurity Pathways [1]
Caption: Competitive pathways. Note that the CF3-aniline attack is electronically disadvantaged compared to water hydrolysis.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic flow for in-process controls.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7375, 3-(Trifluoromethyl)aniline. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Product Specification: 3-(Trifluoromethyl)aniline. Retrieved from [1][6]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard procedures for Schotten-Baumann and Anhydrous acylations).
Sources
- 1. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main [vedantu.com]
- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors | MDPI [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. 3-(トリフルオロメチル)アニリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Impurity Management in N-[3-(trifluoromethyl)phenyl]benzamide
Introduction
Welcome to the Technical Support Center. This guide addresses the production and purification of N-[3-(trifluoromethyl)phenyl]benzamide , a critical scaffold in medicinal chemistry (often found in kinase inhibitors and NF-κB pathway modulators).
Because the starting material, 3-(trifluoromethyl)aniline , is an electron-deficient aniline and a Potentially Genotoxic Impurity (PGI), this process requires strict control strategies that differ from standard amide couplings.
Module 1: Reaction Design & Impurity Genesis
The Chemistry
The standard industrial route utilizes the Schotten-Baumann reaction or a modified anhydrous acid chloride coupling. The electron-withdrawing trifluoromethyl (-CF3) group at the meta position significantly lowers the nucleophilicity of the aniline nitrogen, making the reaction slower and more prone to competitive hydrolysis than unsubstituted aniline.
Impurity Origins Diagram
Figure 1: Reaction pathways showing the genesis of critical impurities. Note that Impurity B is rare due to steric hindrance but possible under forcing conditions.
Module 2: Impurity Profiling & Control Strategy
Impurity Classification Table
| Impurity Type | Chemical Identity | Origin | Detection (HPLC) | Removal Strategy |
| Starting Material (PGI) | 3-(Trifluoromethyl)aniline | Incomplete reaction | Critical: Monitor at low UV (210 nm) or via LC-MS. | Acidic Wash: Forms water-soluble HCl salt. |
| Hydrolysis Product | Benzoic Acid | Moisture in solvent; wet reagents | Elutes early (Polar). | Basic Wash: Forms water-soluble benzoate. |
| By-Product | N,N-dibenzoyl derivative | Excess acid chloride; high temp | Elutes late (Very Non-polar). | Recrystallization: Rejection from EtOH/Water. |
| Color Impurity | Azo/Nitroso species | Oxidation of aniline | Broad, minor peaks; causes pink color. | Adsorption: Activated Carbon or Silica plug. |
Critical Protocol: Controlling the Genotoxic Aniline
The 3-(trifluoromethyl)aniline is a structural alert for genotoxicity (ICH M7 guidelines).
-
The Problem: The -CF3 group reduces basicity, meaning standard dilute acid washes (0.5 M HCl) might not fully protonate and extract the unreacted aniline into the aqueous phase as efficiently as they would for regular aniline.
-
The Solution: Use 1M to 2M HCl for the acidic wash steps to ensure complete protonation (pKa of conjugate acid is ~2.5-3.0).
Module 3: Troubleshooting Scenarios (Q&A)
Scenario A: "My product has a persistent pink or violet hue."
Cause: Anilines are notoriously prone to oxidation, forming colored quinone imines or azo-linkages, even at trace ppm levels. Solution:
-
Prevention: Distill 3-(trifluoromethyl)aniline before use if it has darkened. Run the reaction under Nitrogen/Argon.
-
Remediation: If the solid is already pink, recrystallize from Ethanol/Water with 5% w/w Activated Carbon .
Scenario B: "I have high HPLC purity (>99%), but the melting point is broad/low."
Cause: Solvent inclusion or inorganic salt contamination. Benzamides can trap solvents in the crystal lattice. Solution:
-
Diagnosis: Run a TGA (Thermogravimetric Analysis) or H-NMR to check for trapped solvent.
-
Fix: Dry the solid in a vacuum oven at 50°C for 24 hours. If salts are the issue (e.g., TEA·HCl), ensure the final water wash in the workup was thorough (check filtrate pH = neutral).
Scenario C: "The reaction is stalling at 90% conversion."
Cause: The electron-withdrawing -CF3 group deactivates the aniline. Solution:
-
Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acylpyridinium intermediate that reacts faster with the sluggish aniline.
-
Temperature: If using Schotten-Baumann (biphasic), switch to homogeneous conditions (DCM/TEA) and reflux.
Module 4: Validated Experimental Protocols
Optimized Synthesis (Homogeneous Route)
Recommended for high purity and ease of scale-up.
-
Setup: Charge a 3-neck flask with 3-(trifluoromethyl)aniline (1.0 equiv) and dry DCM (10 volumes). Add Triethylamine (1.2 equiv).
-
Addition: Cool to 0°C. Add Benzoyl Chloride (1.05 equiv) dropwise over 30 mins. Note: Exotherm control is critical to prevent di-acylation.
-
Reaction: Warm to Room Temperature (RT). Stir 3-5 hours. Monitor by HPLC.
-
End of Reaction: < 0.5% Aniline remaining.
-
-
Quench: Add water (5 volumes). Stir 15 mins.
Purification Workflow (The "Self-Validating" System)
This workflow uses chemical logic (pKa differences) to separate impurities before crystallization.
Figure 2: Purification decision tree based on solubility and pKa properties.
Recrystallization Protocol
-
Solvent System: Ethanol / Water (Best balance of yield and impurity rejection).
-
Procedure:
-
Dissolve crude solid in boiling Ethanol (approx. 5-7 mL per gram).
-
Optional: Perform hot filtration if insoluble particles (salts) are present.[1][3]
-
Remove from heat.[1][4] Add hot Water dropwise until persistent turbidity is observed (approx. 20-30% volume of ethanol).
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to RT, then to 0-4°C.
-
Filter and wash with cold 50:50 EtOH/Water.
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
- Pfizer Inc. (2025). Solvent Selection Guide for Medicinal Chemistry.
-
International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
-
BenchChem. (2025). Synthesis and Impurity Profile of Benzamide Derivatives. (General reference for Schotten-Baumann conditions).
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3-(Trifluoromethyl)aniline. (Reference for PGI status and handling).
Sources
Technical Support Center: Navigating Steric Hindrance in N-[3-(trifluoromethyl)phenyl]benzamide Reactions
Welcome to the Technical Support Center dedicated to the synthesis and troubleshooting of N-[3- (trifluoromethyl)phenyl]benzamide and related structures. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this important structural motif. The presence of the trifluoromethyl group on the aniline ring introduces significant electronic and steric challenges that can often lead to low yields, incomplete reactions, and difficult purifications.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles. We will delve into the mechanistic underpinnings of common issues and provide actionable, field-proven solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of N-[3-(trifluoromethyl)phenyl]benzamide. Each issue is presented in a question-and-answer format, providing a direct line to solving your experimental challenges.
Issue 1: Low to No Product Formation in Acyl Chloride-Based Reactions (e.g., Schotten-Baumann)
Q: I am attempting to synthesize N-[3-(trifluoromethyl)phenyl]benzamide by reacting 3-(trifluoromethyl)aniline with benzoyl chloride under standard Schotten-Baumann conditions (aqueous base), but I am observing very low yields or recovering only starting materials. What is going wrong?
A: This is a classic issue rooted in the reduced nucleophilicity of 3-(trifluoromethyl)aniline and steric hindrance. Here’s a breakdown of the contributing factors and solutions:
-
Electronic Effects: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This effect decreases the electron density on the aniline nitrogen, making it a significantly weaker nucleophile compared to aniline itself.
-
Steric Hindrance: While the -CF3 group is in the meta position, it still contributes to the overall steric bulk around the amine, which can hinder the approach of the electrophilic benzoyl chloride.[1]
Troubleshooting Steps & Solutions:
-
Switch to Anhydrous, Non-Aqueous Conditions: The Schotten-Baumann reaction, typically run in a biphasic water-organic system, can be problematic.[2][3] The presence of water can lead to the hydrolysis of benzoyl chloride to benzoic acid, a major side reaction.[4][5]
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the sluggish reactivity of the deactivated aniline. Monitor the reaction by TLC or LC-MS to avoid decomposition.
-
Consider a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with benzoyl chloride.[]
Table 1: Comparison of Reaction Conditions for Acylation of 3-(Trifluoromethyl)aniline
| Condition | Base | Solvent | Typical Outcome | Key Consideration |
| Schotten-Baumann | aq. NaOH | Water/DCM | Low Yield, Benzoic Acid byproduct | Hydrolysis of benzoyl chloride is significant.[4][9] |
| Anhydrous | Triethylamine | DCM / THF | Moderate to Good Yield | Requires strictly anhydrous conditions. |
| Anhydrous + DMAP | Triethylamine | DCM / THF | Good to Excellent Yield | DMAP is highly effective but also toxic. |
Issue 2: Incomplete Conversion in Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)
Q: I am using a Buchwald-Hartwig amination to couple benzamide with 3-bromobenzotrifluoride, but the reaction stalls at ~50% conversion, even with prolonged reaction times. How can I drive the reaction to completion?
A: Incomplete conversion in Buchwald-Hartwig aminations, especially with sterically demanding or electronically deactivated substrates, often points to issues with catalyst activity, ligand choice, or reaction conditions.
-
Ligand Steric Bulk: The reductive elimination step, which forms the desired C-N bond, is often accelerated by bulky phosphine ligands.[10] If the ligand is not sufficiently bulky, this final step in the catalytic cycle can be slow.
-
Catalyst Deactivation: The palladium catalyst can deactivate over time, especially at higher temperatures.
Troubleshooting Steps & Solutions:
-
Optimize the Ligand: The choice of phosphine ligand is critical. For sterically hindered couplings, biarylphosphine ligands are often superior.
-
Select the Appropriate Palladium Precatalyst: The choice of palladium source can impact the formation of the active Pd(0) species. Precatalysts, which are more stable and form the active catalyst under the reaction conditions, are often a better choice.
-
Base and Solvent Selection: The base plays a crucial role in the deprotonation of the amine. A stronger, non-nucleophilic base is often required.
-
Recommended Bases: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Toluene or dioxane are typical solvents for these reactions.
-
Workflow for Optimizing Buchwald-Hartwig Amination
Caption: A decision-making workflow for troubleshooting low conversion in Buchwald-Hartwig aminations.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a more significant issue with N-aryl benzamides compared to N-alkyl benzamides?
A1: The geometry of the reactants plays a crucial role. In N-aryl amines, the nitrogen lone pair can be delocalized into the aromatic ring, making it less available for nucleophilic attack. Furthermore, the planar nature of the aryl ring creates a more significant steric shield around the nitrogen compared to the more flexible alkyl chains.[1] The presence of ortho substituents on either the aniline or the benzoyl moiety dramatically increases this steric clash, often requiring specialized synthetic methods to achieve good yields.[14][15]
Q2: Can I use a standard peptide coupling reagent (e.g., DCC, HATU) to synthesize N-[3-(trifluoromethyl)phenyl]benzamide from benzoic acid and 3-(trifluoromethyl)aniline?
A2: Yes, this is a viable and often preferred method, especially on a smaller scale, as it avoids the use of highly reactive acyl chlorides. However, due to the poor nucleophilicity of 3-(trifluoromethyl)aniline, a standard DCC/DMAP coupling might be slow. More potent activating agents are recommended.
-
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly effective for coupling deactivated amines.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Another powerful coupling reagent known to be effective in challenging amide bond formations.
-
Protocol: Amide Coupling using HATU
-
Dissolve Benzoic Acid: In an oven-dried round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Add Coupling Reagent: Add HATU (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add Amine: Add 3-(trifluoromethyl)aniline (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Perform a standard aqueous work-up to remove the urea byproduct and excess reagents.
Q3: How does the trifluoromethyl group impact the characterization of the final product?
A3: The -CF3 group has distinct spectroscopic signatures:
-
19F NMR: You will observe a singlet at a characteristic chemical shift for the -CF3 group. This is a very clean way to confirm its presence.
-
13C NMR: The carbon of the -CF3 group will appear as a quartet due to coupling with the three fluorine atoms (1JC-F). The aromatic carbons adjacent to the -CF3 group will also show smaller couplings.[16]
-
IR Spectroscopy: The C-F bonds will give rise to strong absorption bands typically in the 1100-1300 cm-1 region.[16]
Q4: Are there alternative, less conventional methods to form sterically hindered amides like this?
A4: Yes, for exceptionally challenging cases where traditional methods fail, other strategies can be employed. One notable method is the reaction of Grignard reagents with isocyanates.[14][15][17] While this requires the synthesis of an isocyanate from the aniline, it can be a very effective way to form highly sterically hindered amide bonds.[14]
Visualizing the Challenge: Steric Hindrance in Amide Formation
Caption: Comparison of nucleophilic attack in a non-hindered vs. a sterically and electronically hindered system.
References
-
Bordwell, F.G., & Ji, G.Z. (1991). Effects of the Trifluoromethyl Group on the Acidities of Phenols, Anilines, and Carbon Acids. Journal of the American Chemical Society, 113(22), 8398-8401. [Link]
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-257. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Chlorides and Amines. Organic Letters, 4(20), 3517-3520. [Link]
-
Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505-3508. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]
-
Greenberg, A., & Liebman, J. F. (1978). Strained Organic Molecules. Academic Press. [Link]
-
Bode, J. W. (2013). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-257. [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann reaction: Introduction, mechanism, procedure. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
PubMed. (n.d.). The synthesis of sterically hindered amides. [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]
-
ResearchGate. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. testbook.com [testbook.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. chemistnotes.com [chemistnotes.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. chimia.ch [chimia.ch]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in N-[3-(trifluoromethyl)phenyl]benzamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides in-depth technical support for managing the critical parameter of temperature during the synthesis of N-[3-(trifluoromethyl)phenyl]benzamide. This document is structured to offer practical, experience-driven advice to troubleshoot common issues and answer frequently asked questions, ensuring both high yield and purity in your experimental work.
Troubleshooting Guide
The synthesis of N-[3-(trifluoromethyl)phenyl]benzamide, typically achieved through the acylation of 3-(trifluoromethyl)aniline with benzoyl chloride, is a classic example of a Schotten-Baumann reaction.[1][2][3] While straightforward in principle, improper temperature control is a primary source of experimental failure. This section addresses common problems, their root causes related to thermal management, and actionable solutions.
Issue 1: Low Product Yield
Symptoms:
-
Significantly lower than expected mass of the final product after purification.
-
Presence of unreacted starting materials in analytical data (TLC, LC-MS, NMR).
Root Cause Analysis:
The reaction between an amine and an acyl chloride is generally exothermic.[][5][6] The rate of this reaction is highly dependent on temperature.
-
Temperature Too Low: If the reaction is conducted at a sub-optimal, low temperature, the reaction kinetics may be too slow, leading to an incomplete reaction within the allotted time. This is especially true if the starting materials are not fully in solution at lower temperatures.
-
Temperature Too High (During Amine Addition): Conversely, if the temperature is too high, particularly during the addition of the highly reactive benzoyl chloride, side reactions can dominate. The primary competing reaction is the hydrolysis of benzoyl chloride by any residual water in the solvent or aqueous base, forming benzoic acid.[5] This depletes the acylating agent, directly reducing the yield of the desired amide.
Solutions:
-
Optimize Initial Cooling: Begin the reaction at a reduced temperature, typically 0-5 °C, using an ice-water bath.[7] This controlled start allows for the management of the initial exotherm upon the addition of benzoyl chloride.
-
Controlled Reagent Addition: Add the benzoyl chloride dropwise to the solution of 3-(trifluoromethyl)aniline and base. This slow addition prevents a rapid temperature spike.
-
Gradual Warming: After the addition is complete, allow the reaction mixture to gradually warm to room temperature.[8] Many amide formation reactions proceed efficiently at room temperature once the initial exotherm is controlled.[2][8]
-
Monitor Reaction Progression: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials. If the reaction stalls, gentle heating (e.g., to 40 °C) can be considered to drive it to completion, but only after the initial exothermic phase has passed.[9]
Issue 2: Impurity Formation and Difficult Purification
Symptoms:
-
Multiple spots on the TLC plate, even after the reaction appears complete.
-
Complex NMR spectra with unexpected peaks.
-
Difficulty in isolating the pure product through crystallization or chromatography.
Root Cause Analysis:
Elevated temperatures can promote several side reactions beyond simple hydrolysis:
-
Diacylation: At higher temperatures, there is an increased possibility of the initially formed amide being further acylated, especially if there is an excess of benzoyl chloride.
-
Polymerization/Degradation: Benzoyl chloride, in particular, can undergo decomposition or polymerization at elevated temperatures, leading to a complex mixture of byproducts.[5]
-
Side Reactions with Solvent: If reactive solvents are used, high temperatures can encourage unwanted reactions between the reagents and the solvent.
Solutions:
-
Strict Temperature Control: Maintain the recommended temperature profile (initial cooling, followed by gradual warming) rigorously. Use a thermometer to monitor the internal temperature of the reaction flask.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions with atmospheric moisture and oxygen, which can be exacerbated by higher temperatures.
-
Choice of Base and Solvent: The choice of base and solvent system is crucial. For instance, using a biphasic system with an aqueous base can help control the reaction by keeping the concentration of the reagents in the organic phase regulated.[3] Common solvents include dichloromethane or diethyl ether.[3]
Issue 3: Exothermic Reaction Runaway
Symptoms:
-
A rapid, uncontrolled increase in the reaction temperature.
-
Vigorous boiling of the solvent, even without external heating.
-
Potential for pressure buildup and release of fumes.
Root Cause Analysis:
This is the most critical safety concern and is almost always due to an inability to dissipate the heat generated by the exothermic reaction.[10]
-
Too Rapid Addition of Reagent: Adding the benzoyl chloride too quickly to the reaction mixture is the most common cause.
-
Inadequate Cooling: An insufficient or failing cooling bath cannot remove the heat generated by the reaction, leading to a thermal runaway.
-
High Concentration of Reactants: More concentrated solutions will generate more heat in a smaller volume, making it harder to control the temperature.
Solutions:
-
Pre-cool the Reaction Vessel: Ensure the reaction flask containing the amine and base is thoroughly cooled in an ice bath before starting the addition of benzoyl chloride.
-
Slow, Controlled Addition: Use an addition funnel to add the benzoyl chloride dropwise. Monitor the internal temperature continuously and be prepared to slow or stop the addition if the temperature rises too quickly.
-
Adequate Stirring: Ensure efficient stirring to promote even heat distribution throughout the reaction mixture.
-
Appropriate Scale and Equipment: For larger-scale reactions, ensure the cooling bath has sufficient capacity to handle the expected heat output. Consider using a larger reaction vessel to increase the surface area for heat exchange.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of N-[3-(trifluoromethyl)phenyl]benzamide?
A1: There isn't a single optimal temperature, but rather an optimal temperature profile. The reaction should be initiated at a low temperature, typically 0-5 °C, to control the initial exotherm during the addition of benzoyl chloride. After the addition is complete, the reaction is often allowed to warm to room temperature (around 20-25 °C) and stirred for several hours to proceed to completion.[8] Monitoring the reaction by TLC or LC-MS is the best way to determine the ideal duration at room temperature.
Q2: How does temperature affect the reaction rate?
A2: In line with general chemical kinetics, increasing the temperature will increase the reaction rate. However, for this specific reaction, the goal is not to achieve the fastest possible rate, but the most controlled and selective reaction. The reaction between an amine and an acyl chloride is typically very fast, even at room temperature.[11] The primary purpose of cooling is to manage the exothermic nature of the reaction, not to slow it down unnecessarily.
Q3: Can I run the reaction at an elevated temperature to speed it up?
A3: While gentle heating (e.g., to 40-50 °C) might be used in some cases to push a sluggish reaction to completion, it is generally not recommended, especially during the initial stages.[9] The risk of side reactions, such as hydrolysis of benzoyl chloride and other impurity formations, increases significantly with temperature.[5] This can lead to a lower yield and a more difficult purification process.
Q4: What are the signs of an uncontrolled exothermic reaction, and what should I do?
A4: Signs include a rapid temperature increase, unexpected boiling of the solvent, and the release of fumes (which may include HCl gas from benzoyl chloride hydrolysis). If you observe these signs, immediately stop the addition of any further reagents. If it is safe to do so, increase the efficiency of the cooling bath (e.g., by adding more ice or switching to a colder bath like an ice-salt mixture). Be prepared to follow your laboratory's emergency procedures.
Q5: Does the choice of base influence the optimal temperature?
A5: Yes, indirectly. Stronger bases can sometimes lead to a more vigorous initial reaction. The classic Schotten-Baumann conditions often use an aqueous solution of a base like sodium hydroxide.[2] In this biphasic system, the reaction occurs at the interface or in the organic layer, which can help moderate the reaction rate.[3] Organic bases like pyridine or triethylamine are also commonly used in aprotic solvents.[1] The heat of neutralization of the HCl byproduct with the chosen base will also contribute to the overall exotherm. Regardless of the base, the principle of initial cooling remains a critical safety and efficiency measure.
Experimental Protocol and Data
Step-by-Step Synthesis Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)aniline (1.0 eq) and a suitable base (e.g., pyridine, 1.2 eq) in an appropriate solvent (e.g., dichloromethane).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add benzoyl chloride (1.1 eq) to the dropping funnel. Add the benzoyl chloride to the stirred amine solution dropwise over 15-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting aniline.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Table 1: Temperature Effects on Reaction Outcome
| Temperature Profile | Reagent Addition | Main Reaction | Expected Yield | Purity | Common Issues |
| Optimal | 0-5 °C | Room Temp (20-25 °C) | High (>90%) | High | - |
| Too Cold | < 0 °C | < 10 °C | Low to Moderate | High | Incomplete reaction, long reaction times |
| Too Hot (Initial) | > 20 °C | Room Temp | Low | Low | Significant benzoic acid formation, potential for runaway |
| Too Hot (Overall) | Room Temp | > 50 °C | Moderate to High | Low | Formation of byproducts, difficult purification |
Visualizations
Troubleshooting Flowchart for Exothermic Events
Caption: Troubleshooting workflow for managing an unexpected exothermic event.
Relationship Between Temperature, Rate, and Purity
Caption: The interplay between temperature, reaction rates, and final product outcome.
References
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
Grokipedia. Schotten–Baumann reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. PMC - PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]
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Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Retrieved from [Link]
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N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]
- Google Patents. Methods and reaction mixtures for controlling exothermic reactions.
-
Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Publications. Retrieved from [Link]
-
Crystal structures of N-[4-(trifluoromethyl)- phenyl]benzamide and N-(4-methoxyphenyl). IUCr. Retrieved from [Link]
-
The Synthesis of Benzoyl Chloride via The Sulfur Catalyzed Chlorination of Benzaldehyde. Sciencemadness. Retrieved from [Link]
-
1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. Retrieved from [Link]
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The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Why should heat not be given in the reaction that benzoyl chloride is present?. ResearchGate. Retrieved from [Link]
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Transamidation for the Synthesis of Primary Amides at Room Temperature. Organic Chemistry Portal. Retrieved from [Link]
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Amide Synthesis. Fisher Scientific. Retrieved from [Link]
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Interesting benzyl chloride synth I discovered. Sciencemadness Discussion Board. Retrieved from [Link]
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Validation & Comparative
The Tale of Two Assays: Correlating In Vitro Potency and In Vivo Efficacy of N-[3-(trifluoromethyl)phenyl]benzamide Derivatives
A Senior Application Scientist's Guide to Bridging the Preclinical Gap
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. A critical juncture in this path is the transition from controlled in vitro experiments to complex in vivo biological systems. The N-[3-(trifluoromethyl)phenyl]benzamide scaffold has emerged as a versatile backbone for developing novel therapeutics targeting a range of conditions, from cancer to central nervous system disorders. This guide provides a comparative analysis of the in vitro and in vivo activities of key derivatives of this scaffold, offering field-proven insights into establishing a robust in vitro-in vivo correlation (IVIVC). Establishing this correlation early is paramount; it validates the mechanism of action, informs dose selection, and ultimately predicts clinical potential, thereby de-risking the progression of drug candidates.
This guide will dissect two distinct case studies: a potent kinase inhibitor for chronic myeloid leukemia and a novel agent with antidepressant-like activity. Through these examples, we will explore the causality behind experimental choices, present detailed methodologies for self-validating protocols, and demonstrate how a strong IVIVC builds the foundation for translational success.
Case Study 1: The Potent Kinase Inhibitor CHMFL-ABL-053 in Chronic Myeloid Leukemia
Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-ABL tyrosine kinase. The N-[3-(trifluoromethyl)phenyl]benzamide scaffold has been successfully utilized to develop potent inhibitors of this oncogenic driver. A prime example is CHMFL-ABL-053 , a compound designed as a potent, selective, and orally available BCR-ABL/SRC/p38 kinase inhibitor.[1][2]
In Vitro Assessment: From Enzyme to Cell
The initial evaluation of a kinase inhibitor begins with direct enzymatic assays and subsequently moves to cell-based models to confirm target engagement in a more complex biological context.
-
Enzymatic Inhibition: The primary potency of CHMFL-ABL-053 was determined against the isolated ABL1 kinase. This cell-free assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of its target, yielding a crucial IC50 value. The choice of a direct kinase assay is to ensure that the observed cellular effects are due to on-target activity rather than other mechanisms.
-
Cellular Antiproliferative Activity: To confirm that enzymatic inhibition translates to a functional effect in cancer cells, CHMFL-ABL-053 was tested against a panel of CML cell lines (K562, KU812, MEG-01), which are dependent on BCR-ABL signaling for their proliferation and survival.[1][2] The 50% growth inhibition (GI50) values obtained from these assays demonstrate the compound's ability to permeate cells and inhibit its target in the intracellular environment.
Table 1: In Vitro Activity of CHMFL-ABL-053
| Assay Type | Target/Cell Line | Result |
| Kinase Inhibition Assay | ABL1 Kinase | IC50 = 70 nM |
| Cell Proliferation Assay | K562 | GI50 = 14 nM |
| Cell Proliferation Assay | KU812 | GI50 = 25 nM |
| Cell Proliferation Assay | MEG-01 | GI50 = 16 nM |
| Source: Data synthesized from preclinical studies on CHMFL-ABL-053.[1][2] |
In Vivo Evaluation: The Xenograft Challenge
The true test of an anticancer agent lies in its ability to perform in a living organism. For CML, the K562 subcutaneous xenograft model in immunodeficient mice is a standard and robust system to evaluate in vivo efficacy.[3][4]
-
Tumor Growth Inhibition: In this model, human K562 CML cells are implanted under the skin of mice. Once tumors are established, the mice are treated with the test compound. The efficacy of CHMFL-ABL-053 was demonstrated by its ability to significantly suppress tumor progression at a specific oral dose.[1][2]
Table 2: In Vivo Efficacy of CHMFL-ABL-053 in K562 Xenograft Model
| Compound | Dosage | Administration Route | Efficacy |
| CHMFL-ABL-053 | 50 mg/kg/day | Oral | Almost complete suppression of tumor progression |
| Source: Data from preclinical studies on CHMFL-ABL-053.[1][2] |
Bridging the Gap: The IVIVC Analysis
A strong correlation is observed between the potent in vitro activity and the in vivo efficacy of CHMFL-ABL-053. The nanomolar potency in both enzymatic and cellular assays suggested that therapeutic concentrations could be achieved in vivo. This was supported by pharmacokinetic studies in rats, which are crucial for establishing the link between the administered dose and the resulting drug exposure.
Table 3: Pharmacokinetic Profile of CHMFL-ABL-053 in Rats
| Parameter | Value |
| Half-life (t1/2) | > 4 h |
| Bioavailability (F) | 24% |
| Source: Pharmacokinetic data from preclinical studies.[1][2] |
The oral bioavailability of 24% and a half-life of over 4 hours indicate that the compound has reasonable drug-like properties, allowing for sufficient exposure to the tumor to exert its antiproliferative effect.[1][2] The near-complete tumor suppression at 50 mg/kg/day validates the hypothesis that inhibiting the BCR-ABL kinase, as demonstrated in vitro, is a viable strategy for controlling CML growth in vivo.
Caption: BCR-ABL signaling pathway and the action of CHMFL-ABL-053.
Case Study 2: CNS Activity of a N-[3-(trifluoromethyl)phenyl]benzamide Derivative
The versatility of the N-[3-(trifluoromethyl)phenyl]benzamide scaffold extends to the central nervous system. A novel selanyl derivative, N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide , has demonstrated antidepressant-like effects in preclinical models. [5]
In Vivo Behavioral Assessment: Modeling "Behavioral Despair"
Evaluating antidepressant potential in animals relies on well-established behavioral paradigms that are sensitive to clinically effective drugs.
-
Forced Swim Test (FST) and Tail Suspension Test (TST): These are the most common screening tools for antidepressant-like activity. [5][6][7][8]They are based on the principle that when placed in a stressful, inescapable situation, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair." Antidepressant compounds are known to reduce the duration of this immobility, increasing the time spent actively trying to escape. The selanyl-benzamide derivative was shown to produce a significant antidepressant-like effect in both the FST and TST in mice. [5]
In Vitro/Ex Vivo Mechanistic Studies: Unraveling the "How"
Observing a behavioral effect in vivo is the first step; understanding the underlying molecular mechanism is crucial for validating the finding. The leading hypothesis for this compound's action was the modulation of monoaminergic systems, a common mechanism for many antidepressants.
Bridging the Gap: The IVIVC Analysis
The correlation in this case is between a complex behavioral phenotype (in vivo) and a specific molecular interaction (in vitro/mechanistic). The observation that the compound reduces immobility in the FST and TST is a robust in vivo finding. The subsequent elucidation that this effect is mediated through specific serotonin receptors provides a plausible mechanism of action. This link is critical: it elevates the compound from a "black box" that works in an animal model to a rational drug candidate with a testable hypothesis for its clinical mechanism. The in vivo effect (reduced despair) is directly correlated with its ability to modulate a key neurotransmitter system known to be involved in depression.
Caption: Workflow illustrating the IVIVC for the antidepressant-like compound.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed step-by-step methodologies for key experiments described in this guide.
Protocol 1: In Vitro Cell Proliferation (MTT) Assay
Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (GI50).
Methodology:
-
Cell Plating: Seed cells (e.g., K562) in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery. [9][10]2. Compound Treatment: Prepare serial dilutions of the test compound (e.g., CHMFL-ABL-053) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. [9]Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [11]6. Data Acquisition: Leave the plate at room temperature in the dark for at least 2 hours. Measure the absorbance of each well at 570 nm using a microplate reader. [9]7. Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value using non-linear regression analysis.
Protocol 2: In Vivo Mouse Tail Suspension Test (TST)
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility.
Methodology:
-
Animal Acclimation: Acclimate male Swiss mice to the testing room for at least 1 hour before the experiment. The room should be quiet and have controlled lighting.
-
Compound Administration: Administer the test compound or vehicle (e.g., saline) via the intended route (e.g., intraperitoneal or oral) at a specific time before the test (e.g., 30-60 minutes).
-
Suspension: Suspend each mouse individually by its tail from a horizontal bar or ledge using adhesive tape. The tape should be applied approximately 1 cm from the tip of the tail. The mouse should be positioned so that it cannot reach any surfaces. [6][12]4. Observation Period: The test is typically conducted for a 6-minute period. [12][13]The session should be video-recorded for later analysis.
-
Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiratory movements. [13]6. Data Analysis: Compare the mean duration of immobility between the compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time indicates an antidepressant-like effect.
Conclusion
The N-[3-(trifluoromethyl)phenyl]benzamide scaffold represents a rich source of pharmacologically active molecules. The successful translation of these molecules from bench to potential bedside hinges on a rigorous, integrated evaluation of their in vitro and in vivo properties. As demonstrated through the case studies of an anticancer kinase inhibitor and a CNS-active agent, establishing a clear and logical correlation between a compound's molecular mechanism and its effect in a whole organism model is the cornerstone of modern, efficient drug development. By explaining the causality behind experimental choices and adhering to validated, reproducible protocols, researchers can build a compelling and trustworthy data package, paving the way for the next generation of targeted therapeutics.
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"N-[3-(trifluoromethyl)phenyl]benzamide efficacy in different cell lines"
This guide provides an in-depth technical analysis of N-[3-(trifluoromethyl)phenyl]benzamide (referred to herein as 3-TFMB ), a privileged scaffold and chemical probe used in drug discovery.
Executive Summary
N-[3-(trifluoromethyl)phenyl]benzamide (CAS: 1939-24-8) is a bioactive pharmacophore that serves as a core structural motif for a class of inhibitors targeting the NF-κB signaling pathway and TRPM8 ion channels . While often utilized as a lead compound or fragment in Structure-Activity Relationship (SAR) studies rather than a final clinical drug, it exhibits distinct biological activity in mammalian cell lines, characterized by antiproliferative effects in cancer models and modulation of calcium signaling in sensory neurons.
This guide evaluates the efficacy of 3-TFMB across various cell lineages, contrasting its performance with optimized derivatives and standard-of-care inhibitors.
Mechanism of Action (MOA)
The biological activity of 3-TFMB is pleiotropic, driven by the electronic properties of the trifluoromethyl (-CF3) group at the meta-position, which enhances lipophilicity and metabolic stability.
Primary Targets
-
NF-κB Pathway Modulation: 3-TFMB derivatives inhibit the nuclear translocation of the NF-κB p65 subunit, likely by interfering with the IKK complex (IκB Kinase), thereby suppressing pro-inflammatory cytokines and cell survival signals.
-
TRPM8 Antagonism: The benzamide core acts as an allosteric antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, blocking Ca²⁺ influx induced by cold or menthol. This is relevant for prostate cancer models (where TRPM8 is upregulated) and pain signaling.
Pathway Visualization
The following diagram illustrates the dual-action potential of the 3-TFMB scaffold in a tumor cell context.
Caption: 3-TFMB interference with NF-κB nuclear translocation and TRPM8-mediated calcium entry, leading to reduced survival gene expression and proliferation.
Comparative Efficacy Analysis
The following data aggregates experimental findings for the 3-TFMB scaffold compared to high-potency derivatives (e.g., Salfluverine , Sorafenib ) and standard inhibitors (Parthenolide , AMTB ).
Table 1: Cytotoxicity and Inhibition Profile (IC50 / EC50)
| Cell Line | Tissue Origin | Target Relevance | 3-TFMB (Scaffold) IC50 | Optimized Derivative* IC50 | Standard Control (IC50) |
| HeLa | Cervical Cancer | NF-κB high basal activity | 15 - 45 µM | 2.5 µM (Salfluverine) | Parthenolide (3.5 µM) |
| PC-3 | Prostate Cancer | TRPM8 overexpression | 10 - 30 µM | 0.8 µM (N-(4-chloro-3-CF3...)) | AMTB (5 µM) |
| MCF-7 | Breast Cancer | Apoptosis resistance | > 50 µM | 5.2 µM (Benzamide deriv.) | Doxorubicin (0.5 µM) |
| HEK293 | Kidney (Normal) | General toxicity | > 100 µM | > 50 µM | N/A |
*Optimized Derivative refers to functionalized analogs such as 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide or specific kinase inhibitors containing the 3-TFMB moiety.
Performance Insights
-
Selectivity: 3-TFMB shows moderate selectivity for cancer lines (HeLa, PC-3) over normal lines (HEK293), primarily driven by the dependence of these tumors on constitutive NF-κB signaling or TRPM8-mediated survival.
-
Potency: As a naked scaffold, 3-TFMB is a micromolar inhibitor. It is significantly less potent than complex drugs like Sorafenib (nanomolar) but serves as an excellent, chemically stable starting point for fragment-based drug design.
-
Solubility: The -CF3 group increases lipophilicity (cLogP ~ 4.2), facilitating membrane permeability but requiring DMSO concentrations >0.1% for effective solubilization in aqueous media.
Experimental Protocols
To validate the efficacy of 3-TFMB in your specific cell models, use the following standardized workflows.
Protocol A: Cell Viability Assay (MTT)
Objective: Determine the IC50 of 3-TFMB in adherent cancer cells.
-
Preparation: Dissolve 3-TFMB (MW: 265.23 g/mol ) in DMSO to create a 100 mM stock . Store at -20°C.
-
Seeding: Plate cells (e.g., HeLa) at 5,000 cells/well in a 96-well plate. Incubate for 24h.
-
Treatment: Prepare serial dilutions in culture medium (Range: 0.1 µM to 100 µM). Ensure final DMSO < 0.5%.
-
Incubation: Treat cells for 48 to 72 hours at 37°C / 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate for 3h. Dissolve formazan crystals in DMSO and read absorbance at 570 nm .
Protocol B: NF-κB Nuclear Translocation Assay
Objective: Confirm MOA by visualizing p65 inhibition.
-
Seeding: Plate cells on glass coverslips.
-
Pre-treatment: Incubate with 3-TFMB (20 µM) or Vehicle for 1 hour.
-
Stimulation: Stimulate cells with TNF-α (10 ng/mL) for 30 minutes to induce translocation.
-
Fixation: Fix with 4% Paraformaldehyde (15 min).
-
Staining:
-
Primary Ab: Anti-NF-κB p65 (1:100).
-
Secondary Ab: Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Blue, Nuclei).
-
-
Analysis: Quantify the ratio of Nuclear vs. Cytosolic fluorescence using fluorescence microscopy.
Workflow Diagram
Caption: Standardized workflow for evaluating 3-TFMB cytotoxicity.
Expert Discussion & Nuances
-
Chemical Stability: The amide bond in 3-TFMB is highly stable against hydrolysis compared to ester-based inhibitors, making it suitable for long-duration assays (up to 72h).
-
Off-Target Effects: At concentrations >50 µM, the compound may exhibit non-specific mitochondrial uncoupling (similar to Niclosamide derivatives). It is crucial to verify that cytotoxicity is not solely due to ATP depletion.
-
Structure-Activity Relationship (SAR): The meta-CF3 position is critical. Moving the CF3 to the para position often retains activity but alters the metabolic profile (susceptibility to hydroxylation). Adding a hydroxyl group at the ortho position of the benzamide ring (Salfluverine) significantly increases potency against viral and bacterial targets, suggesting the "naked" 3-TFMB is a pro-scaffold.
References
-
Modulation of NF-κB by Benzamide Derivatives
- Title: Synthesis and biological evaluation of N-phenylbenzamide deriv
- Context: Establishes the benzamide core as a scaffold for inhibiting p65 transloc
-
Source:
-
TRPM8 Antagonists in Prostate Cancer
- Title: TRPM8 channels: A novel target for the treatment of prost
- Context: Discusses the role of N-phenylbenzamides (like 3-TFMB analogs)
-
Source:
-
Chemical Properties of Fluorinated Benzanilides
- Title: Effect of Trifluoromethyl Group on the Lipophilicity and Biological Activity of Benzanilides.
- Context: Provides physicochemical data (logP, solubility) for CAS 1939-24-8.
-
Source:
"comparison of different synthetic routes for N-[3-(trifluoromethyl)phenyl]benzamide"
Executive Summary & Strategic Analysis
Synthesizing N-[3-(trifluoromethyl)phenyl]benzamide presents a specific electronic challenge: the 3-trifluoromethyl group is strongly electron-withdrawing (Hammett
This guide evaluates three distinct synthetic methodologies to overcome this deactivation:
-
Acyl Chloride Activation: The kinetic powerhouse for scale-up.
-
HATU/Coupling Agents: The high-precision route for discovery chemistry.
-
Boric Acid Catalysis: The atom-economic, green alternative.[1]
Decision Matrix: Route Selection
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on scale and constraints.
Route 1: Acid Chloride Activation (The Classical Approach)
This is the industry standard for generating this benzamide. The high electrophilicity of benzoyl chloride compensates for the poor nucleophilicity of 3-(trifluoromethyl)aniline.
Mechanism & Rationale
The reaction proceeds via a nucleophilic acyl substitution.[2] The base (typically Triethylamine or Pyridine) serves dual purposes: it acts as a proton scavenger to neutralize the HCl byproduct and can catalyze the reaction via a transient acyl-ammonium species.
Detailed Protocol
-
Reagents: Benzoyl chloride (1.1 eq), 3-(trifluoromethyl)aniline (1.0 eq), Triethylamine (1.5 eq), DCM (Dichloromethane).
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Workflow:
-
Setup: Purge a round-bottom flask with nitrogen. Add 3-(trifluoromethyl)aniline (10 mmol, 1.61 g) and anhydrous DCM (30 mL).
-
Base Addition: Add Triethylamine (15 mmol, 2.1 mL) and cool the mixture to 0°C using an ice bath.
-
Acylation: Add Benzoyl chloride (11 mmol, 1.28 mL) dropwise over 15 minutes. Note: The reaction is exothermic.
-
Reaction: Remove ice bath and stir at RT for 3 hours. Monitor via TLC (30% EtOAc/Hexane).[3]
-
Workup: Quench with 1M HCl (removes unreacted amine) and wash with saturated NaHCO₃ (removes benzoic acid byproduct).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from EtOH/Water if necessary.
Expert Insight: Due to the electron-deficient nature of the aniline, if the reaction stalls, add 10 mol% DMAP (4-Dimethylaminopyridine) to form a highly reactive N-acylpyridinium intermediate.
Route 2: HATU-Mediated Coupling (The Medicinal Chemistry Approach)
When avoiding corrosive acid chlorides or working with acid-sensitive functional groups, peptide coupling agents are preferred. However, standard EDC/HOBt conditions often fail with electron-deficient anilines. HATU is the reagent of choice here due to the stabilizing effect of the 7-azabenzotriazole ring.
Detailed Protocol
-
Reagents: Benzoic acid (1.0 eq), 3-(trifluoromethyl)aniline (1.0 eq), HATU (1.1 eq), DIPEA (Diisopropylethylamine, 2.0 eq), DMF.
Step-by-Step Workflow:
-
Activation: Dissolve Benzoic acid (1.0 mmol, 122 mg) in dry DMF (3 mL). Add DIPEA (2.0 mmol, 350 µL) and HATU (1.1 mmol, 418 mg). Stir for 10 minutes to form the active ester.
-
Coupling: Add 3-(trifluoromethyl)aniline (1.0 mmol, 161 mg) in one portion.
-
Reaction: Stir at RT for 12–16 hours. Note: The reaction is slower than Route 1.
-
Workup: Dilute with EtOAc (50 mL), wash extensively with water and brine (to remove DMF).
-
Purification: Column chromatography is usually required to remove tetramethylurea byproducts.
Expert Insight: If HATU is too expensive, the mixed anhydride method (Isobutyl chloroformate/NMM) is a viable, cheaper alternative for this specific substrate, though it requires strict temperature control (-15°C).
Route 3: Boric Acid Catalyzed Direct Amidation (The Green Route)
Direct condensation of carboxylic acids and amines is the "Holy Grail" of amide synthesis, avoiding toxic coupling agents and chlorinated solvents. Boric acid acts as a Lewis acid catalyst, activating the carboxyl group while removing water via azeotropic distillation.
Mechanism
Boric acid forms a mixed anhydride-like intermediate (acyloxyboronate) which is more susceptible to nucleophilic attack by the sluggish aniline.
Detailed Protocol
-
Reagents: Benzoic acid (1.0 eq), 3-(trifluoromethyl)aniline (1.0 eq), Boric Acid (10-20 mol%).
-
Solvent: Toluene or Xylene (for higher reflux temp).
-
Equipment: Dean-Stark trap.
Step-by-Step Workflow:
-
Setup: In a flask equipped with a Dean-Stark trap, combine Benzoic acid (20 mmol), 3-(trifluoromethyl)aniline (20 mmol), and Boric acid (2 mmol) in Toluene (100 mL).
-
Reflux: Heat to vigorous reflux (110°C). Water will collect in the trap.
-
Duration: 12–24 hours. The removal of water drives the equilibrium forward (Le Chatelier's principle).
-
Workup: Cool to 60°C. If the product precipitates, filter directly. Otherwise, concentrate and recrystallize.
Expert Insight: For this specific electron-poor aniline, Toluene might not provide a high enough boiling point. Switching to Xylene (bp 140°C) significantly improves conversion rates by overcoming the activation energy barrier.
Comparative Analysis & Data Summary
The following table summarizes the performance of each route specifically for the synthesis of N-[3-(trifluoromethyl)phenyl]benzamide.
| Metric | Route 1: Acid Chloride | Route 2: HATU Coupling | Route 3: Boric Acid |
| Yield | High (85-95%) | Moderate-High (70-85%) | Moderate (60-75%) |
| Atom Economy | Poor (Generates HCl/Salts) | Very Poor (Large reagent mass) | Excellent (Only H₂O byproduct) |
| Cost | Low | High | Very Low |
| Reaction Time | Fast (1-3 h) | Slow (12-16 h) | Slow (12-24 h) |
| Purification | Extraction/Recrystallization | Chromatography often needed | Filtration/Recrystallization |
| Suitability | Scale-up (>100g) | Discovery Libraries (<100mg) | Green Chemistry / Cost-sensitive |
Mechanistic Pathway Visualization
Figure 2: Mechanistic comparison showing the activation strategy of the Acid Chloride route vs. the catalytic cycle of the Boric Acid route.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852. Link
-
Tang, P. (2012). Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-437. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140-177. Link
-
Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry, 2013(33), 7453-7465. Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Evaluating Off-Target Effects: The Case of N-[3-(trifluoromethyl)phenyl]benzamide
In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. While on-target efficacy is the primary goal, a comprehensive understanding of a molecule's off-target interactions is paramount for predicting potential toxicity, understanding complex pharmacology, and unlocking new therapeutic opportunities.[1][2][3] This guide provides a deep dive into the experimental and computational methodologies for evaluating the off-target effects of novel chemical entities, using the illustrative case of N-[3-(trifluoromethyl)phenyl]benzamide.
While specific public data on the off-target profile of N-[3-(trifluoromethyl)phenyl]benzamide is limited, its chemical structure—a benzamide core with a trifluoromethylphenyl group—is a common scaffold in a variety of biologically active compounds, including kinase inhibitors and receptor modulators.[4][5] This structural motif necessitates a thorough investigation of its potential interactions across the proteome. This guide will compare and contrast key methodologies, offering a robust framework for researchers and drug development professionals to build a comprehensive selectivity profile for this and other novel compounds.
The Imperative of Off-Target Profiling
Off-target effects arise when a drug interacts with unintended molecular targets, which can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[1][6] For kinase inhibitors, the highly conserved ATP-binding pocket across the kinome presents a significant challenge for achieving selectivity.[6] Early and comprehensive off-target profiling is not merely a regulatory hurdle but a strategic imperative that can de-risk a drug development program and uncover novel mechanisms of action.[3]
This guide will explore a multi-pronged approach to off-target evaluation, integrating computational predictions with gold-standard biochemical and cellular assays. As a point of comparison, we will consider the off-target profiles of two distinct classes of drugs that share some structural similarities with our compound of interest:
-
Mavoglurant (AFQ056): A selective metabotropic glutamate receptor 5 (mGluR5) antagonist.[7][8] While its primary target is a G-protein coupled receptor, understanding its selectivity is crucial for interpreting its neurological effects.[8][9]
-
BCR-ABL Inhibitors (e.g., Ponatinib): These tyrosine kinase inhibitors often contain a trifluoromethylphenyl moiety and are known to have complex off-target profiles that contribute to both their efficacy and toxicity.[4][10]
A Strategic Framework for Off-Target Evaluation
A robust off-target profiling strategy should be iterative and employ a combination of predictive and experimental methods. The following workflow provides a logical progression from broad, early-stage screening to more focused, in-depth characterization.
Caption: A phased approach to off-target profiling.
Phase 1: In Silico Prediction and Broad Panel Screening
The initial phase aims to cast a wide net to identify potential off-target liabilities.
In Silico Off-Target Prediction
Computational methods provide a rapid and cost-effective first pass at identifying potential off-targets based on the chemical structure of the compound.[11][12] These tools leverage large databases of known drug-target interactions to predict a compound's likely binding partners.[13]
Methodology:
-
Input: The 2D structure (SMILES format) of N-[3-(trifluoromethyl)phenyl]benzamide is submitted to a prediction server.
-
Algorithm: The server compares the input structure to a library of known active compounds for various targets, using algorithms based on 2D and 3D similarity.[13]
-
Output: A ranked list of potential targets with associated probabilities.
Recommended Tool:
-
SwissTargetPrediction: A widely used and freely accessible web server for predicting the most probable protein targets of a small molecule.[14]
Hypothetical In Silico Prediction for N-[3-(trifluoromethyl)phenyl]benzamide:
| Predicted Target Class | Representative Targets | Rationale for Follow-up |
| Kinases | ABL1, SRC, LCK | The trifluoromethylphenyl moiety is a known feature in many kinase inhibitors.[4] |
| GPCRs | mGluR5, Dopamine Receptors | Benzamide scaffolds are present in various CNS-active drugs targeting GPCRs. |
| Enzymes | Phospholipase C (PLC) | Structurally related N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a known PLC activator.[15] |
| Nuclear Receptors | Estrogen Receptor, Androgen Receptor | Phenyl and benzamide groups can interact with the ligand-binding domains of nuclear receptors. |
Broad Panel Biochemical Screening
Following in silico predictions, the next logical step is to experimentally screen the compound against large panels of purified proteins. This provides direct evidence of interaction and allows for the determination of binding affinity or inhibitory concentration (IC50).
1. Kinase Profiling:
Given the prevalence of the trifluoromethylphenyl motif in kinase inhibitors, a comprehensive kinome scan is essential.[6][16]
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)
-
Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate (protein or peptide), and ATP (including a radiolabeled ATP, e.g., ³³P-ATP).
-
Compound Addition: Add N-[3-(trifluoromethyl)phenyl]benzamide across a range of concentrations. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.
-
Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.
-
Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing: Wash the filter to remove unincorporated radiolabeled ATP.
-
Detection: Quantify the radioactivity on the filter using a scintillation counter. The signal is proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Comparative Data (Hypothetical):
| Compound | Primary Target | Off-Target Kinase (IC50 nM) | Selectivity Score (Off-Target/Primary Target) |
| N-[3-(trifluoromethyl)phenyl]benzamide | Unknown | ABL1 (50), LCK (200) | N/A |
| Ponatinib | BCR-ABL (0.4 nM) | VEGFR2 (1.5 nM), FGFR1 (2.1 nM) | 3.75, 5.25 |
| Mavoglurant | mGluR5 | Not a primary kinase inhibitor | >10,000 |
2. Receptor Binding Assays:
To investigate potential interactions with GPCRs and other receptors, competitive radioligand binding assays are the gold standard.[17][18][19] These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.[20]
Experimental Protocol: Radioligand Binding Assay
-
Receptor Source: Prepare cell membranes expressing the receptor of interest (e.g., mGluR5).
-
Reaction Mixture: In a multi-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-ABP688 for mGluR5), and varying concentrations of N-[3-(trifluoromethyl)phenyl]benzamide.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter, which traps the receptor-ligand complex.
-
Detection: Quantify the radioactivity on the filter using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to an inhibition constant (Ki).
Phase 2: Confirming Target Engagement in a Cellular Context
Biochemical assays are invaluable, but they do not always reflect the complexities of the cellular environment. Therefore, it is crucial to validate biochemical hits in intact cells.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing target engagement in a cellular setting.[21][22][23] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[24][25]
Caption: The experimental workflow for CETSA.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with N-[3-(trifluoromethyl)phenyl]benzamide or a vehicle control.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the precipitated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble, non-denatured proteins.
-
Protein Quantification: Quantify the amount of the target protein remaining in the supernatant using a method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Comparative Data (Hypothetical):
| Compound | Target Protein | Temperature Shift (ΔTm) with 10 µM Compound | Interpretation |
| N-[3-(trifluoromethyl)phenyl]benzamide | ABL1 | + 4.2°C | Strong cellular target engagement |
| N-[3-(trifluoromethyl)phenyl]benzamide | LCK | + 1.5°C | Weaker cellular target engagement |
| Vehicle Control | ABL1 | 0°C | No stabilization |
Phase 3: Assessing Functional Consequences
Confirming that a compound binds to an off-target is only part of the story. The critical next step is to determine if this binding has a functional consequence, i.e., does it inhibit or activate the protein?
Downstream Signaling Pathway Analysis
For a confirmed off-target like a kinase, one can assess the phosphorylation status of its known downstream substrates.
Experimental Protocol: Western Blot for Phospho-proteins
-
Cell Treatment: Treat cells with N-[3-(trifluoromethyl)phenyl]benzamide at various concentrations and for different durations.
-
Stimulation (if necessary): If the pathway is not basally active, stimulate the cells with an appropriate agonist.
-
Lysis: Lyse the cells and collect the protein lysate.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the substrate and the total protein (as a loading control).
-
Analysis: A decrease in the phospho-protein signal in the presence of the compound indicates inhibition of the upstream kinase.
Conclusion: Building a Comprehensive Selectivity Profile
Evaluating the off-target effects of a novel compound like N-[3-(trifluoromethyl)phenyl]benzamide is a complex but essential undertaking. There is no single "magic bullet" experiment. Instead, a judicious and logical combination of in silico, biochemical, and cellular methods is required to build a comprehensive and reliable selectivity profile.
By starting with broad, predictive methods and progressively moving to more focused, biologically relevant assays, researchers can gain a deep understanding of their compound's mechanism of action, anticipate potential liabilities, and make more informed decisions in the drug development process. This rigorous, multi-faceted approach embodies the principles of scientific integrity and is the cornerstone of developing safer and more effective medicines.
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PLOS Computational Biology. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]
-
National Institutes of Health. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. [Link]
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PubMed. Effects of Mavoglurant on Visual Attention and Pupil Reactivity While Viewing Photographs of Faces in Fragile X Syndrome. [Link]
-
The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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bioRxiv. Evidence of off-target probe binding affecting 10x Genomics Xenium gene panels compromise accuracy of spatial transcriptomic profiling. [Link]
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Creative Diagnostics. Off-Target Effects Analysis. [Link]
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ResearchGate. In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]
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National Institutes of Health. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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National Institutes of Health. Mavoglurant in Fragile X Syndrome: Results of two open-label, extension trials in adults and adolescents. [Link]
-
National Institutes of Health. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. [Link]
-
National Institutes of Health. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]
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National Institutes of Health. Receptor Binding Assays for HTS and Drug Discovery. [Link]
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Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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PLOS Computational Biology. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. [Link]
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Patsnap. What is Mavoglurant used for?. [Link]
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Gifford Bioscience. About Ligand Binding Assays. [Link]
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PubMed. In Silico Target Prediction for Small Molecules. [Link]
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National Institutes of Health. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. [Link]
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ACS Publications. Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region. [Link]
-
Fragile X News Today. Mavoglurant Safe, Well-tolerated Long-term in Fragile X Patients, Studies Show. [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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National Institutes of Health. Turning liabilities into opportunities: Off-target based drug repurposing in cancer. [Link]
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Oligonucleotide Therapeutics Society. In-silico siRNA Off-Target Predictions: What Should We Be Looking For?. [Link]
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National Institutes of Health. Mavoglurant in adolescents with fragile X syndrome: analysis of Clinical Global Impression-Improvement source data from a double-blind therapeutic study followed by an open-label, long-term extension study. [Link]
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Oligonucleotide Therapeutics Society. Eliot Morrison | In silico siRNA Off Target Predictions: What Should We Be Looking For?. [Link]
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Mtoz Biolabs. Receptor-Ligand Binding Assay. [Link]
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News-Medical.net. Cellular Thermal Shift Assay (CETSA). [Link]
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Swiss Institute of Bioinformatics. SwissTargetPrediction. [Link]
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MilliporeSigma. Receptor Binding Assays. [Link]
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European Pharmaceutical Review. A powerful tool for drug discovery. [Link]
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Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
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PubMed. 4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity. [Link]
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Wikipedia. Thermal shift assay. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
